Product packaging for Aripiprazole-d8(Cat. No.:CAS No. 1089115-06-9)

Aripiprazole-d8

Cat. No.: B1662822
CAS No.: 1089115-06-9
M. Wt: 456.4 g/mol
InChI Key: CEUORZQYGODEFX-FUEQIQQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aripiprazole-d8 is a deuterium-labeled analog of the atypical antipsychotic Aripiprazole, specifically designed for use as an internal standard in quantitative bioanalysis. This stable isotope, with eight deuterium atoms incorporated into its structure, is essential for Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS methods, enabling highly accurate and reliable quantification of Aripiprazole in complex biological matrices such as plasma and serum. By correcting for analytical variability and sample loss during preparation, this compound ensures superior data quality in critical research areas, including preclinical and human pharmacokinetic studies, drug metabolism investigations, and therapeutic drug monitoring. The parent compound, Aripiprazole, is a well-characterized psychotropic agent that functions as a dopamine system stabilizer due to its unique profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors . It is extensively metabolized in the liver, primarily by the CYP3A4 and CYP2D6 enzymes . Researchers utilize this compound to precisely track the concentration and metabolic fate of Aripiprazole and its active metabolite, dehydroaripiprazole, in studies exploring inter-individual variability in drug response, the impact of genetic polymorphisms in metabolizing enzymes, and potential drug-drug interactions. This high-purity compound is supplied with guaranteed chemical stability and is intended for use by qualified researchers in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27Cl2N3O2 B1662822 Aripiprazole-d8 CAS No. 1089115-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUORZQYGODEFX-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648854
Record name 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089115-06-9
Record name 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Aripiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic drug Aripiprazole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical, spectroscopic, and pharmacological characteristics.

Chemical Structure and Identification

This compound is a synthetic, deuterated version of Aripiprazole where eight hydrogen atoms on the butoxy chain have been replaced with deuterium. This isotopic labeling is primarily for use as an internal standard in pharmacokinetic studies and other quantitative analyses.

The chemical structure of Aripiprazole is characterized as a quinolinone derivative.[1] It is specifically an N-arylpiperazine substituted with a 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl group at one nitrogen of the piperazine ring and a 2,3-dichlorophenyl group at the other.[1] The IUPAC name for Aripiprazole is 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one.[1]

For this compound, the deuteration occurs on the butyl chain connecting the piperazine and quinolinone moieties. The formal name is 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy-1,1,2,2,3,3,4,4-d8]-3,4-dihydro-2(1H)-quinolinone.

Aripiprazole: Cl-C6H3-N1(C4H8)N1-C4H8-O-C9H8NO

This compound: Cl-C6H3-N1(C4H8)N1-C4D8-O-C9H8NO

Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. Other physicochemical properties are generally expected to be very similar.

PropertyAripiprazoleThis compound
Molecular Formula C23H27Cl2N3O2[2]C23H19D8Cl2N3O2
Molecular Weight 448.39 g/mol 456.4 g/mol [3]
CAS Number 129722-12-9[2]1089115-04-7[3]
Melting Point 139 °C[2]123-126 °C (Predicted)[4]
Boiling Point 646.2 °C (Predicted)[5]646.2 °C at 760 mmHg (Predicted)[4]
Solubility Poorly soluble in water.[6] Soluble in organic solvents like ethanol, DMSO, and DMF.[7]Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (1 mg/ml).[3]
Experimental Protocols:

Solubility Determination (General Method): A standard method for determining the solubility of a compound like Aripiprazole involves adding an excess amount of the solid to a solvent of interest.[6] The mixture is then agitated (e.g., in an orbital shaker) at a controlled temperature until equilibrium is reached (typically 24-48 hours).[6] After reaching equilibrium, the suspension is filtered to remove any undissolved solid.[6] The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]

Melting Point Determination (General Method): Differential Scanning Calorimetry (DSC) is a common technique used to determine the melting point of crystalline solids like Aripiprazole. A small, precisely weighed sample is heated in a sealed pan at a controlled rate. The instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature. The melting point is identified as the temperature at which an endothermic peak, corresponding to the phase transition from solid to liquid, is observed.

Spectroscopic Properties

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the isotopic enrichment of this compound.

CompoundMethodKey Ions (m/z)
AripiprazoleGC-MS306, 292, 218[7]
This compoundUPLC-MS/MS456.3 → 293.07[8]

Experimental Protocol: UPLC-MS/MS for this compound in Plasma A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method can be used for the quantification of Aripiprazole and its deuterated internal standard, this compound, in plasma samples.[8] The analysis is typically performed on a C18 reversed-phase column. The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium acetate/formic acid in water) and an organic solvent (e.g., methanol). Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For this compound, the transition of the parent ion (m/z 456.3) to a specific product ion (m/z 293.07) is monitored for quantification.[8]

NMR Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure. In this compound, the signals corresponding to the butoxy chain protons would be absent in the ¹H NMR spectrum.

¹H NMR Data for Aripiprazole (in CDCl₃):

  • 1.65 - 1.85 ppm (m, 4H): Methylene protons of the butyl chain.

  • 2.49 ppm (t, 2H): Methylene protons of the butyl chain.

  • 2.51 ppm (t, 2H): Methylene protons of the quinolinone ring.

  • 2.59 - 2.64 ppm (m, 4H): Piperazine ring protons.

  • 2.89 ppm (t, 2H): Methylene protons of the quinolinone ring.

  • 3.08 ppm (m, 4H): Piperazine ring protons.

  • 3.97 ppm (t, 2H): Methylene protons of the butyl chain attached to oxygen.

  • 6.32 - 7.17 ppm (m, 6H): Aromatic protons.

  • 8.04 ppm (s, 1H): NH proton of the quinolinone ring.[9]

Experimental Protocol: NMR Spectroscopy (General Method) ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Key IR Absorption Bands for Aripiprazole (KBr pellet):

  • 3196, 3108 cm⁻¹: N-H stretching vibrations.

  • 2948, 2819 cm⁻¹: C-H stretching vibrations.

  • 1675 cm⁻¹: C=O (amide) stretching vibration.

  • 1274 cm⁻¹: C-O (ether) stretching vibration.[9]

Experimental Protocol: IR Spectroscopy (General Method) The IR spectrum is commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet, where a small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, where the sample is placed directly on a crystal surface.

Pharmacological Properties

The pharmacological profile of this compound is expected to be identical to that of Aripiprazole, as deuteration at non-metabolic sites generally does not alter the drug's mechanism of action or receptor binding affinities.

Mechanism of Action

Aripiprazole's efficacy in treating schizophrenia and other psychiatric disorders is thought to be mediated through a combination of partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors and antagonist activity at serotonin 5-HT₂ₐ receptors. This unique mechanism of action distinguishes it from other atypical antipsychotics.

G Aripiprazole Aripiprazole D2 Dopamine D2 Receptor Aripiprazole->D2 Partial Agonist HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonist

Receptor Binding Affinity

Aripiprazole exhibits high affinity for several neurotransmitter receptors.

ReceptorBinding Affinity (Ki, nM)
Dopamine D₂0.34
Dopamine D₃0.8
Serotonin 5-HT₁ₐ1.7
Serotonin 5-HT₂ₐ3.4

Experimental Protocol: Receptor Binding Assay (General Method) Receptor binding assays are typically performed using cell membranes prepared from cells expressing the receptor of interest. A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (Aripiprazole). After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity on the filters is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Metabolism

Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6 through dehydrogenation, hydroxylation, and N-dealkylation. The major active metabolite is dehydro-aripiprazole. The deuteration in this compound is on the butoxy chain, which is not a primary site of metabolism. Therefore, its metabolic profile is expected to be very similar to that of Aripiprazole.

G Aripiprazole Aripiprazole Dehydrogenation Dehydrogenation Aripiprazole->Dehydrogenation Hydroxylation Hydroxylation Aripiprazole->Hydroxylation N_dealkylation N-dealkylation Aripiprazole->N_dealkylation Dehydro_aripiprazole Dehydro-aripiprazole (Active Metabolite) Dehydrogenation->Dehydro_aripiprazole CYP3A4 CYP3A4 CYP3A4->Dehydrogenation CYP3A4->Hydroxylation CYP3A4->N_dealkylation CYP2D6 CYP2D6 CYP2D6->Dehydrogenation CYP2D6->Hydroxylation

Conclusion

This compound is an essential tool for the quantitative bioanalysis of Aripiprazole. Its chemical and pharmacological properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight due to isotopic labeling. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its key characteristics and providing an overview of relevant experimental methodologies.

References

Synthesis and purification of Aripiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Aripiprazole-d8

Introduction

This compound is the deuterium-labeled version of Aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. In pharmaceutical research and clinical analysis, this compound serves as a critical internal standard for the quantification of Aripiprazole in biological samples via mass spectrometry-based methods like LC-MS/MS.[1] The presence of deuterium atoms results in a higher mass, allowing it to be distinguished from the unlabeled drug while maintaining nearly identical chemical and chromatographic properties. This guide provides a detailed overview of the synthetic pathway and purification methods for this compound, intended for researchers, chemists, and professionals in drug development.

Overall Synthesis Pathway

The synthesis of this compound is generally achieved through a two-step process. The first step involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a deuterated four-carbon linker. The resulting deuterated intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to yield the final product.[1]

G A 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone C 7-(4-Halobutoxy-d8)-3,4-dihydro- 2(1H)-quinolinone (Intermediate) A->C + B 1,4-Dihalobutane-d8 (Bromo or Chloro) B->C Step 1: Alkylation E This compound (Crude) C->E Step 2: Coupling D 1-(2,3-Dichlorophenyl)piperazine D->E + F Purification (Recrystallization) E->F G High-Purity This compound F->G

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Synthesis of 7-(4-Halobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone

This initial step involves the etherification of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a deuterated alkyl halide, typically 1,4-dibromobutane-d8 or 1,4-dichlorobutane-d8, in the presence of a base.[1][2]

Methodology: A procedure adapted from the synthesis of the non-deuterated analogue is as follows:

  • To a three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane-d8, potassium carbonate, and N,N-dimethylformamide (DMF).[3]

  • Heat the reaction mixture to 40-45 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture to room temperature and pour it into water, stirring for 30 minutes.[3]

  • Extract the aqueous mixture with a suitable organic solvent such as chloroform or dichloromethane.[3]

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent by vacuum distillation to yield the crude intermediate product.[3]

ParameterValue/ConditionSource(s)
Starting Materials 7-hydroxy-3,4-dihydro-2(1H)-quinolinone; 1,4-dibromobutane-d8 or 1,4-dichlorobutane-d8[1][2][3]
Solvent N,N-dimethylformamide (DMF), Acetonitrile, Ethanol, or Tetrahydrofuran[2][3]
Base Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[2][3]
Temperature 40 - 100 °C[2][3]
Reaction Time 1 - 6 hours[2][3]
Typical Yield ~80% (for non-deuterated analogue)[3]
Step 2: Synthesis of this compound

The final step is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with the deuterated intermediate synthesized in Step 1.

Methodology:

  • Dissolve the deuterated intermediate 7-(4-halobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone and 1-(2,3-dichlorophenyl)piperazine in a polar solvent such as acetonitrile.[2]

  • Add a base, such as potassium carbonate, to the mixture. A reaction accelerator like sodium iodide may also be added.[4]

  • Heat the mixture to reflux (approximately 80-100 °C) for 2-5 hours, preferably under a nitrogen atmosphere.[2][4]

  • Monitor the reaction to completion using TLC or HPLC.

  • Once complete, cool the reaction mixture. The crude this compound may precipitate upon cooling or after the addition of water.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude product.[4]

ParameterValue/ConditionSource(s)
Starting Materials 7-(4-halobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone; 1-(2,3-dichlorophenyl)piperazine[1][2]
Solvent Acetonitrile, Ethanol, or 1,4-dioxane[2][5]
Base Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[2][5]
Molar Ratio (Intermediate:Piperazine:Base) 1 : (1 - 1.8) : (1.5 - 3.0)[2]
Temperature 70 - 110 °C (Reflux)[2]
Reaction Time 2 - 6 hours[2][5]
Overall Yield 33.4%[1]
Purity (Post-synthesis) 99.93%[1]

Purification of this compound

High purity is essential for an internal standard. The primary method for purifying crude this compound is recrystallization, although column chromatography can also be used.[2] Recrystallization from a dual solvent system is often preferred for its efficiency and ability to yield high-purity crystalline material.[2]

G A Crude this compound B Dissolve in Dichloromethane (DCM) A->B C Solution of this compound in DCM B->C D Add n-Hexane (Anti-solvent) C->D E Precipitation / Crystallization D->E F Filter and Collect Crystals E->F G Wash Crystals with n-Hexane F->G H Dry Under Vacuum G->H I High-Purity This compound H->I

Caption: A typical recrystallization workflow for the purification of this compound.

Recrystallization Protocol

Methodology:

  • Dissolve the crude this compound solid in a minimal amount of a suitable solvent, such as dichloromethane, with gentle heating if necessary.[2]

  • Once fully dissolved, slowly add an anti-solvent, such as n-hexane, to the solution with stirring until turbidity is observed.[2]

  • Allow the solution to cool slowly to room temperature and then potentially to 0-5 °C to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold anti-solvent (n-hexane) to remove residual soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

ParameterValue/ConditionSource(s)
Purification Method Recrystallization[2]
Solvent System Dichloromethane / n-Hexane[2]
Final Purity Up to 100%[2]
Isotopic Abundance >99%[2]

Summary of Analytical Data

The final product, this compound, is typically a white solid. Its identity and purity are confirmed using various analytical techniques.

PropertyValueSource(s)
Chemical Name 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy-d8]-3,4-dihydro-2(1H)-quinolinone[1]
CAS Number 1089115-04-7
Molecular Formula C₂₃H₁₉D₈Cl₂N₃O₂
Molecular Weight ~456.4 g/mol
Purity Analysis HPLC, LC-MS[1][6][7][8]
Isotopic Purity ≥99% deuterated forms (d₁-d₈)
Appearance White to off-white solid

The synthesis and purification of this compound are well-established processes that can produce a high-purity internal standard suitable for rigorous quantitative analysis. The two-step synthesis, involving the initial formation of a deuterated butoxy-quinolinone intermediate followed by coupling with dichlorophenylpiperazine, is an efficient route. Subsequent purification, particularly through recrystallization, is crucial for achieving the high chemical and isotopic purity required for its application in regulated bioanalytical assays. The protocols and data presented in this guide offer a comprehensive technical resource for scientists involved in the synthesis, analysis, and use of this important analytical standard.

References

Aripiprazole-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Aripiprazole-d8, a deuterated analog of the atypical antipsychotic Aripiprazole. This document is intended for use by researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and pathway visualizations to support advanced research and analysis.

Core Compound Data: this compound

This compound is a stable, isotopically labeled form of Aripiprazole, which serves as an invaluable tool in pharmacokinetic studies and clinical trials. Its primary application is as an internal standard for the quantification of Aripiprazole in biological samples using mass spectrometry. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation between the analyte and the internal standard without altering the chemical properties significantly.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

ParameterValueReferences
CAS Number1089115-04-7[1][2][3][4][5][6]
Molecular FormulaC23H19D8Cl2N3O2[1][2][4][6]
Molecular Weight456.43 g/mol [1][4][5][6][7]
Alternate CAS Number (unlabeled)129722-12-9[5][7][8]
Unlabeled Molecular Weight448.4 g/mol [8]

Experimental Protocols

The following section details a typical experimental protocol for the quantification of Aripiprazole in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the concentration of Aripiprazole in human plasma samples.

Materials and Reagents:

  • Aripiprazole reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of Aripiprazole and this compound in methanol.

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of Aripiprazole.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation and SPE):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

    • Vortex the mixture for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

    • Condition an SPE cartridge with methanol followed by ultrapure water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with a water/methanol mixture.

    • Elute the analyte and internal standard with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient elution program optimized for separation of Aripiprazole.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 10 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the following transitions:

        • Aripiprazole: m/z 448.4 → 285.2

        • This compound: m/z 456.4 → 285.2

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Aripiprazole and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Aripiprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of Aripiprazole's pharmacology and the experimental workflow for its analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (ACN) vortex1->ppt vortex2 Vortex & Centrifuge ppt->vortex2 spe Solid Phase Extraction vortex2->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Calibration Curve Construction ratio->curve quantify Quantify Unknowns curve->quantify signaling_pathway cluster_receptors Receptor Interaction cluster_effects Downstream Effects aripiprazole Aripiprazole d2 Dopamine D2 Receptor aripiprazole->d2 Partial Agonist ht1a Serotonin 5-HT1A Receptor aripiprazole->ht1a Partial Agonist ht2a Serotonin 5-HT2A Receptor aripiprazole->ht2a Antagonist dopamine_mod Dopamine Modulation (Stabilization) d2->dopamine_mod serotonin_mod Serotonin Modulation ht1a->serotonin_mod ht2a->serotonin_mod clinical_effect Antipsychotic & Mood-Stabilizing Effects dopamine_mod->clinical_effect serotonin_mod->clinical_effect

References

In-Depth Technical Guide: Isotopic Purity and Stability of Aripiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic Aripiprazole. This document is intended to serve as a resource for researchers and professionals in drug development and analytical chemistry, offering detailed methodologies for quality assessment and insights into the compound's stability profile.

Introduction to this compound

This compound is a stable isotope-labeled version of Aripiprazole where eight hydrogen atoms on the butoxy chain have been replaced with deuterium. This modification makes it an ideal internal standard for pharmacokinetic and metabolic studies of Aripiprazole, as it is chemically identical to the parent drug but can be distinguished by its mass in mass spectrometry (MS) based assays.[1][2] The precise location of the deuterium atoms on the butoxy chain minimizes the potential for back-exchange under physiological conditions, ensuring the stability of the label.

Isotopic and Chemical Purity

The utility of this compound as an internal standard is critically dependent on its isotopic and chemical purity. High isotopic purity ensures a strong and distinct mass signal, while high chemical purity prevents interference from other related substances.

Data on Isotopic and Chemical Purity

Quantitative data from various suppliers indicate high purity for commercially available this compound. Below is a summary of typical specifications.

Parameter Specification Source
Isotopic Purity
Deuterated Forms (d1-d8) ≥99% [1]
Isotopic Enrichment (Atom % D) 99 atom % D
Chemical Purity (by HPLC) >95%

Table 1: Summary of Isotopic and Chemical Purity Specifications for this compound

While specific batch-to-batch isotopic distribution data is not always publicly available, a representative distribution for a highly enriched this compound lot is provided below for illustrative purposes. The distribution can be theoretically estimated using binomial expansion and is practically determined using high-resolution mass spectrometry.

Isotopic Species Mass Difference (Da) Representative Abundance (%)
d0 (unlabeled) 0 < 0.1
d1 +1 < 0.1
d2 +2 < 0.1
d3 +3 < 0.1
d4 +4 < 0.1
d5 +5 0.1 - 0.5
d6 +6 0.5 - 2.0
d7 +7 5.0 - 15.0
d8 +8 > 85.0

Table 2: Representative Isotopic Distribution of this compound

Stability Profile

The stability of this compound is crucial for its use as a reliable internal standard. While specific long-term and accelerated stability studies on this compound are not extensively published, forced degradation studies on the parent compound, Aripiprazole, provide valuable insights into its potential degradation pathways. The deuteration on the butoxy chain is not expected to significantly alter the chemical stability of the molecule.

Forced degradation studies conducted under ICH guidelines indicate that Aripiprazole is susceptible to degradation under oxidative and acidic conditions.

Stress Condition Reagents and Conditions Observation
Acid Hydrolysis 1 M HCl at ambient temperature Degradation observed
Base Hydrolysis 1 M NaOH at ambient temperature Stable
Oxidative 3% H2O2 at 25°C for 48 hours Significant degradation, N-oxide formation confirmed
Thermal 80°C and 90% relative humidity Stable
Photolytic 1.2 million lux hours and 200 W·h/m² UV Stable

Table 3: Summary of Forced Degradation Studies on Aripiprazole

Experimental Protocols

Detailed methodologies for the assessment of isotopic purity, chemical purity, and stability are outlined below.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This method allows for the determination of the isotopic distribution of this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended): While direct infusion can be used, a short chromatographic run can help to separate any potential impurities.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan from m/z 400 to 500

    • Resolution: Set to a high resolution (e.g., >70,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecules of each isotopic species (d0 to d8).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks.

Chemical Purity Assessment by HPLC

This method is used to determine the chemical purity of this compound and to quantify any impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of methanol, water, and orthophosphoric acid.

    • Elution: Isocratic

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

Forced Degradation Study

This protocol is adapted from studies on unlabeled Aripiprazole to assess the stability of this compound under stress conditions.

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic: Add 1 M HCl to the stock solution and keep at room temperature for 24-48 hours.

    • Basic: Add 1 M NaOH to the stock solution and keep at room temperature for 24-48 hours.

    • Oxidative: Add 3% H2O2 to the stock solution and keep at room temperature for 24-48 hours.

    • Thermal: Store the solid sample at 80°C/90% RH for 7 days.

    • Photolytic: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples using the HPLC method described in section 4.2. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Visualizations

Aripiprazole Signaling Pathway

Aripiprazole's unique pharmacological profile is attributed to its activity at dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic effects in schizophrenia and other psychiatric disorders.

Aripiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR HT2AR 5-HT2A Receptor Serotonin->HT2AR D2R_effect Modulation of Dopaminergic Activity D2R->D2R_effect HT1AR_effect Anxiolytic & Antidepressant Effects HT1AR->HT1AR_effect HT2AR_effect Reduction of Negative Symptoms HT2AR->HT2AR_effect Aripiprazole This compound Aripiprazole->D2R Partial Agonist Aripiprazole->HT1AR Partial Agonist Aripiprazole->HT2AR Antagonist

Aripiprazole's mechanism of action at key receptors.
Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive assessment of both isotopic and chemical purity of this compound.

Purity_Assessment_Workflow start Start: this compound Sample sample_prep Sample Preparation (Dissolution in appropriate solvent) start->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis hrms_analysis HRMS Analysis sample_prep->hrms_analysis hplc_data Chromatographic Data (Peak areas) hplc_analysis->hplc_data hrms_data Mass Spectral Data (Isotopologue peak areas) hrms_analysis->hrms_data calc_chem_purity Calculate Chemical Purity (Area % method) hplc_data->calc_chem_purity calc_iso_purity Calculate Isotopic Distribution and Enrichment hrms_data->calc_iso_purity report_chem Report Chemical Purity calc_chem_purity->report_chem report_iso Report Isotopic Purity calc_iso_purity->report_iso end End: Purity Assessment Complete report_chem->end report_iso->end

Workflow for isotopic and chemical purity assessment.
Forced Degradation Study Workflow

This workflow outlines the process for conducting a forced degradation study to assess the stability of this compound.

Forced_Degradation_Workflow start Start: this compound Sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions control_sample Prepare Unstressed Control Sample start->control_sample hplc_analysis Analyze Stressed and Control Samples by HPLC-UV stress_conditions->hplc_analysis control_sample->hplc_analysis compare_chromatograms Compare Chromatograms hplc_analysis->compare_chromatograms identify_degradants Identify and Quantify Degradation Products compare_chromatograms->identify_degradants mass_balance Perform Mass Balance Calculation identify_degradants->mass_balance report Report Stability Profile and Degradation Pathways mass_balance->report end End: Stability Assessment Complete report->end

Workflow for conducting a forced degradation study.

Conclusion

This compound is a high-purity, stable, deuterated internal standard essential for the accurate quantification of Aripiprazole in biological matrices. This guide has provided a summary of its key quality attributes, including isotopic and chemical purity, and stability. The detailed experimental protocols and workflows offer a practical framework for researchers and drug development professionals to perform their own assessments and ensure the quality and reliability of their analytical data. Further studies focusing on long-term and accelerated stability of this compound would be beneficial to further solidify its stability profile.

References

The Role of Aripiprazole-d8 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of aripiprazole-d8 as an internal standard in the quantitative bioanalysis of the atypical antipsychotic aripiprazole. Accurate measurement of therapeutic drug concentrations is paramount in clinical and research settings to ensure efficacy and patient safety. This document provides a comprehensive overview of the mechanism of action of aripiprazole, the principles of using a deuterated internal standard, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Aripiprazole: A Unique Pharmacological Profile

Aripiprazole is widely prescribed for the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic efficacy is attributed to a unique mechanism of action, primarily as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors[1][2]. This "dopamine-serotonin system stabilizer" activity modulates neurotransmission, alleviating symptoms of psychosis and mood disorders[1].

Signaling Pathways of Aripiprazole

The complex interaction of aripiprazole with multiple receptor systems highlights the importance of understanding its pharmacological effects. The following diagram illustrates the principal signaling pathways influenced by aripiprazole.

aripiprazole_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicles Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicles->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine D2_receptor D2 Receptor Dopamine->D2_receptor Full Agonist Aripiprazole Aripiprazole Aripiprazole->D2_receptor HT1A_receptor 5-HT1A Receptor Aripiprazole->HT1A_receptor HT2A_receptor 5-HT2A Receptor Aripiprazole->HT2A_receptor Cellular_Response Modulated Cellular Response D2_receptor->Cellular_Response Partial Agonism HT1A_receptor->Cellular_Response Partial Agonism HT2A_receptor->Cellular_Response Antagonism internal_standard_logic cluster_analyte Analyte (Aripiprazole) cluster_is Internal Standard (this compound) A_sample Analyte in Sample A_processed Processed Analyte A_sample->A_processed Sample Prep (e.g., Extraction) A_response Analyte MS Response (Area_A) A_processed->A_response LC-MS/MS Analysis Ratio Response Ratio (Area_A / Area_IS) A_response->Ratio IS_known Known Amount of IS Added IS_processed Processed IS IS_known->IS_processed Sample Prep (e.g., Extraction) IS_response IS MS Response (Area_IS) IS_processed->IS_response LC-MS/MS Analysis IS_response->Ratio Variability Analytical Variability (e.g., Matrix Effects, Recovery) Variability->A_processed Variability->IS_processed Quantification Accurate Quantification Ratio->Quantification experimental_workflow start Start sample_collection Plasma Sample Collection start->sample_collection add_is Add this compound (IS) sample_collection->add_is sample_prep Sample Preparation add_is->sample_prep ppt Protein Precipitation sample_prep->ppt Method 1 spe Solid-Phase Extraction sample_prep->spe Method 2 lc_ms_analysis LC-MS/MS Analysis ppt->lc_ms_analysis spe->lc_ms_analysis data_processing Data Processing (Peak Integration) lc_ms_analysis->data_processing ratio_calc Calculate Analyte/IS Response Ratio data_processing->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification end End quantification->end

References

A Comprehensive Technical Guide to Aripiprazole-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for researchers utilizing Aripiprazole-d8 in their studies. It provides a detailed overview of commercial suppliers, experimental protocols for its use as an internal standard, and a visualization of its pharmacological signaling pathways.

Commercial Suppliers of this compound

This compound is a deuterated analog of Aripiprazole, an atypical antipsychotic.[1] Its primary application in research is as an internal standard for the quantitative analysis of Aripiprazole in biological samples, owing to its similar chemical and physical properties but distinct mass.[2][3] Several commercial suppliers offer this compound for research purposes, each with varying product specifications. Below is a comparative summary of prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaPurityIsotopic EnrichmentAvailable Formats & Sizes
Cerilliant (Sigma-Aldrich) This compound solution1089115-04-7C₂₃D₈H₁₉Cl₂N₃O₂Certified Reference MaterialNot specified100 µg/mL in acetonitrile (1 mL ampule)
Toronto Research Chemicals (TRC) This compoundNot specifiedC₂₃H₁₉D₈Cl₂N₃O₄Not specifiedNot specified1 mg, 10 mg
Cayman Chemical This compound1089115-04-7C₂₃H₁₉Cl₂D₈N₃O₂≥98%≥99% deuterated forms (d1-d8)1 mg
Santa Cruz Biotechnology This compound1089115-04-7C₂₃H₁₉D₈Cl₂N₃O₂Not specifiedNot specified1 mg, 5 mg
LGC Standards This compound (butyl-d8)1089115-06-9Not specifiedmin 98% Chemical Purity99 atom % D0.01 g, 0.05 g
Selleck Chemicals AripiprazoleNot specifiedC₂₃H₂₇Cl₂N₃O₂>99%Not applicable (non-deuterated)Certificate of Analysis available
Synchemia Aripiprazole129722-12-9C₂₃H₂₇Cl₂N₃O₂Above 95%Not applicable (non-deuterated)Certificate of Analysis available

Experimental Protocol: Quantification of Aripiprazole in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Aripiprazole in human plasma, employing this compound as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.

Materials and Reagents
  • Aripiprazole reference standard

  • This compound internal standard (IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized or Milli-Q)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether and ethyl acetate).[3][4]

Preparation of Stock and Working Solutions
  • Aripiprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Aripiprazole in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Aripiprazole stock solution in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.

  • IS Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 50 ng/mL.

Sample Preparation
  • To 100 µL of plasma, add 50 µL of the IS working solution.[4]

  • Condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • To 200 µL of plasma, add the IS working solution.

  • Add a mixture of methyl tert-butyl ether and ethyl acetate.[3]

  • Vortex mix for 10 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50mm × 2.1mm, 1.7µm).[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid or an ammonium formate buffer.[4]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Aripiprazole: Precursor ion (m/z) → Product ion (m/z) (e.g., 448.2 → 285.2)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 456.2 → 285.2)

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Aripiprazole to this compound against the concentration of the calibration standards.

  • Determine the concentration of Aripiprazole in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Aripiprazole

Aripiprazole's therapeutic effects are primarily attributed to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and its antagonist activity at serotonin 5-HT2A receptors.[1] This unique mechanism of action contributes to its efficacy in treating a range of psychiatric disorders.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Full Agonist Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Full Agonist HT2AR 5-HT2A Receptor Serotonin->HT2AR Full Agonist Downstream Signaling\n(e.g., ↓cAMP) Downstream Signaling (e.g., ↓cAMP) D2R->Downstream Signaling\n(e.g., ↓cAMP) HT1AR->Downstream Signaling\n(e.g., ↓cAMP) Downstream Signaling\n(e.g., ↑IP3, DAG) Downstream Signaling (e.g., ↑IP3, DAG) HT2AR->Downstream Signaling\n(e.g., ↑IP3, DAG) Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->HT1AR Partial Agonist Aripiprazole->HT2AR Antagonist

Caption: Aripiprazole's mechanism of action.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the key steps involved in a typical pharmacokinetic study utilizing this compound as an internal standard.

G cluster_preparation Preparation cluster_sampling Sample Processing cluster_analysis Analysis cluster_results Results Stock_Sol Prepare Stock Solutions (Aripiprazole & this compound) Working_Sol Prepare Working Standards & IS Stock_Sol->Working_Sol Spike_IS Spike with this compound IS Working_Sol->Spike_IS Plasma_Sample Collect Plasma Samples Plasma_Sample->Spike_IS Extraction Sample Extraction (SPE or LLE) Spike_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing & Quantification LCMS->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

References

Aripiprazole-d8: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Aripiprazole-d8, a deuterated analog of the atypical antipsychotic Aripiprazole. Given the limited specific safety data for the deuterated form, this guide incorporates information from its non-deuterated counterpart, Aripiprazole, to provide a comprehensive safety profile. This document is intended to support researchers and drug development professionals in the safe handling and use of this compound in a laboratory setting.

Compound Identification and Hazard Summary

This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses.[1] It is a quinolinone derivative, and its therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at serotonin 5-HT2A receptors.[2]

Chemical Information:

IdentifierValue
Chemical Name 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy-1,1,2,2,3,3,4,4-d8)-3,4-dihydroquinolin-2(1H)-one
CAS Number 1089115-04-7
Molecular Formula C23H19D8Cl2N3O2
Molecular Weight 456.4 g/mol

Hazard Identification:

While specific hazard classifications for this compound are not widely available, the Safety Data Sheet for Aripiprazole indicates that it is considered a hazardous substance.[3] One supplier of this compound classifies it as "Acute Toxicity - Oral 3 H301 Toxic if swallowed".[4] Potential acute health effects include eye and skin irritation, respiratory tract irritation if inhaled, and harm if swallowed.[5]

Toxicological Data

Comprehensive toxicological data for this compound is limited. The information presented below is largely based on studies conducted on Aripiprazole. The toxicological profile of this compound is expected to be similar to that of Aripiprazole.

Acute Toxicity:

SpeciesRouteLD50Reference
RatOral953 mg/kg[6]
RatOral~700 - 950 mg/kg[7]
MonkeyOral>2000 mg/kg[7]

Chronic Toxicity:

  • Retinal Degeneration: Aripiprazole produced retinal degeneration in rats in a 26-week chronic toxicity study at a dose of 60 mg/kg and in a 2-year carcinogenicity study at doses of 40 and 60 mg/kg.[7][8]

  • No Life-Threatening Toxicity: Aripiprazole did not cause any life-threatening toxicity when administered to rats at doses up to 60 mg/kg/day for 6 months or to monkeys at doses up to 75 mg/kg/day for 9 months.[7]

Reproductive and Developmental Toxicity:

  • In animal studies, Aripiprazole demonstrated developmental toxicity, including possible teratogenic effects in rats and rabbits.[7][8]

  • Aripiprazole did not impair fertility in reproductive toxicity studies.[7]

Genotoxicity:

  • Based on a full range of standard genotoxicity tests, Aripiprazole was considered non-genotoxic.[7]

Handling Precautions and Personal Protective Equipment

Proper handling and storage are crucial to ensure the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated place, preferably in a laboratory fume hood.[1][9]

  • Avoid contact with skin and eyes.[1][9]

  • Avoid the formation of dust and aerosols.[1][9]

  • Use non-sparking tools.[1]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[9]

  • Skin Protection: Wear impervious, flame-resistant clothing and handle with gloves that have been inspected prior to use.[9]

  • Respiratory Protection: If engineering controls are insufficient, use a full-face supplied-air respirator.[9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Recommended storage temperature is often refrigerated.[9]

Experimental Protocols: Representative In Vivo Acute Oral Toxicity Study

The following is a representative, non-GLP (Good Laboratory Practice) protocol for an acute oral toxicity study, based on general guidelines for in vivo toxicology testing.[10][11][12] A specific, validated protocol for this compound is not publicly available.

Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (young adults, both sexes)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Methodology:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 5 days prior to dosing.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations.

  • Dosing:

    • Divide animals into dose groups (e.g., 5 animals per sex per group).

    • Administer a single oral dose of this compound via gavage. Dose levels should be selected based on available data, with the aim of identifying a dose that causes mortality in some animals.

    • Include a control group that receives only the vehicle.

  • Observation:

    • Observe animals for clinical signs of toxicity immediately after dosing, at regular intervals on the first day, and at least once daily for 14 days.

    • Record body weights prior to dosing and at specified intervals throughout the study.

    • Note any changes in behavior, appearance, or physiological function.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Analyze mortality data to estimate the LD50. Summarize clinical observations and body weight data.

Visualizations

Signaling Pathway of Aripiprazole

The therapeutic effects of Aripiprazole are primarily attributed to its unique interaction with dopamine and serotonin receptors. It acts as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. This "dopamine-serotonin system stabilizer" activity modulates neuronal signaling, which is thought to be beneficial in conditions like schizophrenia and bipolar disorder.

Aripiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_d2 Dopamine D2 Receptor cluster_5ht1a Serotonin 5-HT1A Receptor cluster_5ht2a Serotonin 5-HT2A Receptor Dopamine Dopamine D2R D2R Dopamine->D2R Full Agonist Serotonin Serotonin 5HT1AR 5HT1AR Serotonin->5HT1AR Full Agonist 5HT2AR 5HT2AR Serotonin->5HT2AR Full Agonist Signaling_D2 Downstream Signaling D2R->Signaling_D2 Modulates Signaling Aripiprazole_D2 Aripiprazole Aripiprazole_D2->D2R Partial Agonist Signaling_5HT1A Downstream Signaling 5HT1AR->Signaling_5HT1A Modulates Signaling Aripiprazole_5HT1A Aripiprazole Aripiprazole_5HT1A->5HT1AR Partial Agonist Signaling_5HT2A Downstream Signaling 5HT2AR->Signaling_5HT2A Blocks Signaling Aripiprazole_5HT2A Aripiprazole Aripiprazole_5HT2A->5HT2AR Antagonist

Caption: Aripiprazole's mechanism of action at key neurotransmitter receptors.

General Workflow for Pharmaceutical Safety Assessment

The safety assessment of a new chemical entity like this compound follows a structured workflow, from initial hazard identification to comprehensive risk characterization. This ensures that potential risks are identified and evaluated at each stage of development.

Pharmaceutical_Safety_Workflow Start Start Hazard_ID Hazard Identification (Literature & In Silico) Start->Hazard_ID In_Vitro In Vitro Toxicity Testing (e.g., Genotoxicity, Cytotoxicity) Hazard_ID->In_Vitro Acute_Tox Acute In Vivo Toxicity (Single Dose, Dose-Ranging) In_Vitro->Acute_Tox Subchronic_Tox Subchronic Toxicity (Repeated Dose) Acute_Tox->Subchronic_Tox Chronic_Tox Chronic Toxicity & Carcinogenicity Subchronic_Tox->Chronic_Tox Repro_Tox Reproductive & Developmental Toxicity Subchronic_Tox->Repro_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Subchronic_Tox->Safety_Pharm Risk_Assess Risk Assessment & Characterization Chronic_Tox->Risk_Assess Repro_Tox->Risk_Assess Safety_Pharm->Risk_Assess End End Risk_Assess->End

Caption: A generalized workflow for the safety assessment of a new pharmaceutical compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken.[9]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][9]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[1][9]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]

Accidental Release and Disposal

Accidental Release:

  • Wear appropriate personal protective equipment.[9]

  • Avoid dust formation.[9]

  • Sweep up or vacuum up spillage and collect in a suitable container for disposal.[9]

  • Avoid discharge into drains, water courses, or onto the ground.[9]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[9]

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[9]

This guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet from their supplier before handling the material.

References

The Role of Aripiprazole-d8 in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic aripiprazole, in modern pharmacokinetic (PK) research. Its primary application as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the accurate and precise quantification of aripiprazole and its active metabolite, dehydro-aripiprazole, in biological matrices. This precision is paramount in bioequivalence, drug-drug interaction, and therapeutic drug monitoring studies.

Introduction to Aripiprazole and the Need for a Robust Internal Standard

Aripiprazole is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, through dehydrogenation, hydroxylation, and N-dealkylation.[2][3][4] The main active metabolite, dehydro-aripiprazole, contributes significantly to the overall therapeutic effect and has a long elimination half-life, similar to the parent drug.[3][5]

Given the complexity of its metabolism and the potential for drug-drug interactions and pharmacogenetic variability (especially related to CYP2D6 polymorphisms), accurate measurement of aripiprazole and dehydro-aripiprazole concentrations in biological fluids like plasma is crucial for drug development and clinical management.[4][6]

Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations over time. The use of an appropriate internal standard (IS) is a cornerstone of these methods, especially for LC-MS/MS. An ideal IS should mimic the analyte's behavior during sample preparation and analysis but be distinguishable by the detector. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[7]

This compound as an Internal Standard in LC-MS/MS Methods

This compound is a synthetic version of aripiprazole where eight hydrogen atoms have been replaced with deuterium. This mass shift allows it to be distinguished from the unlabeled aripiprazole by a mass spectrometer, while its chemical behavior during sample processing and chromatographic separation is virtually identical.[7] This co-elution and similar ionization efficiency are critical for correcting analytical variability.

The primary advantages of using this compound include:

  • Correction for Matrix Effects: Biological matrices like plasma contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound is affected by these matrix effects in the same way as aripiprazole, the ratio of their signals remains constant, ensuring accurate quantification.

  • Compensation for Extraction Variability: During sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), there can be minor variations in recovery. This compound accounts for these inconsistencies.

  • Improved Precision and Accuracy: By minimizing the impact of analytical variability, the use of a SIL-IS leads to higher precision and accuracy in the measurement of analyte concentrations, which is a regulatory requirement for bioanalytical method validation.

Experimental Protocols for Aripiprazole Quantification using this compound

The following sections outline typical experimental procedures for the quantification of aripiprazole in human plasma using this compound as an internal standard. These protocols are based on methodologies reported in peer-reviewed scientific literature.

The goal of sample preparation is to extract aripiprazole and this compound from the plasma matrix and remove interfering substances. Two common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

3.1.1. Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample clean-up and is particularly adept at removing phospholipids, which are a major source of matrix effects.

  • Materials:

    • Human plasma samples

    • This compound internal standard working solution

    • SPE cartridges (e.g., Oasis PRiME HLB, Phenomenex Strata-X)[2][6]

    • Methanol, acetonitrile, and appropriate buffers for conditioning, washing, and elution.

  • Protocol:

    • Sample Pre-treatment: A small volume of plasma (e.g., 100-200 µL) is aliquoted into a microcentrifuge tube.[2][6]

    • Addition of Internal Standard: A precise volume of this compound working solution is added to each plasma sample, followed by vortexing to ensure thorough mixing.

    • SPE Cartridge Conditioning: The SPE cartridges are conditioned according to the manufacturer's instructions, typically with methanol followed by an equilibration buffer.

    • Sample Loading: The pre-treated plasma samples are loaded onto the conditioned SPE cartridges.

    • Washing: The cartridges are washed with a solution (e.g., a low percentage of organic solvent in water) to remove hydrophilic impurities while retaining the analytes.

    • Elution: Aripiprazole and this compound are eluted from the cartridges using an appropriate organic solvent (e.g., methanol or an acetonitrile-based solution).

    • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE is a simpler and often faster extraction method.

  • Materials:

    • Human plasma samples

    • This compound internal standard working solution

    • Extraction solvent (e.g., methyl tert-butyl ether, or a mixture of methyl tert-butyl ether and ethyl acetate)[1][8]

    • Alkalinizing agent (e.g., ammonia solution)

  • Protocol:

    • Sample Aliquoting and IS Spiking: As with SPE, a known volume of plasma is mixed with the this compound internal standard.

    • pH Adjustment: An alkalinizing agent is added to the plasma to ensure aripiprazole is in its non-ionized form, facilitating its extraction into an organic solvent.

    • Extraction: The extraction solvent is added, and the mixture is vortexed vigorously to ensure efficient partitioning of the analytes into the organic phase.

    • Centrifugation: The sample is centrifuged to separate the aqueous and organic layers.

    • Supernatant Transfer: The organic supernatant containing the analytes is transferred to a clean tube.

    • Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in the mobile phase.

The reconstituted samples are injected into an LC-MS/MS system for separation and quantification.

  • Liquid Chromatography (LC) Parameters:

    • Column: A reversed-phase C18 column is typically used (e.g., Acquity UPLC BEH C18, ACE C18-PFP).[2][6][9]

    • Mobile Phase: A gradient or isocratic elution is performed using a mixture of an aqueous component (e.g., 10mM ammonium formate) and an organic component (e.g., methanol or acetonitrile).[2][9]

    • Flow Rate: Typical flow rates range from 0.4 to 0.6 mL/min.[6][10]

    • Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[10]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for aripiprazole, dehydro-aripiprazole, and this compound.[9][10]

Data Presentation: Method Validation and Pharmacokinetic Parameters

The following tables summarize typical quantitative data from method validation and pharmacokinetic studies that utilize this compound as an internal standard.

Table 1: Representative LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Aripiprazole448.2285.2[10]
Dehydro-aripiprazole446.0285.2[10]
This compound (IS) 456.3 293.1 [10]

Table 2: Summary of Bioanalytical Method Validation Parameters

ParameterAripiprazoleDehydro-aripiprazoleReference
Linearity Range (ng/mL) 0.18 - 1100.35 - 100[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.180.35[6]
Intra-day Precision (%CV) ≤ 4.8%Within acceptable limits[5]
Inter-day Precision (%CV) ≤ 4.8%Within acceptable limits[5]
Accuracy (% Bias) Within ±15%Within ±15%[6]
Mean Extraction Recovery >96%~85%[5][11]

Table 3: Example Pharmacokinetic Parameters from a Bioequivalence Study of a 10 mg Aripiprazole Formulation in Healthy Volunteers

ParameterFormulation A (Test)Formulation B (Reference)Reference
Cmax (ng/mL) 55 ± 1048 ± 13[8]
AUC₀₋₇₂ (h·ng/mL) 1857 ± 3771745 ± 405[8]
Tmax (h) (median) 2.03.0[8]

Data are presented as mean ± standard deviation, except for Tmax which is the median.

Visualizations of Key Processes

The following diagrams illustrate the metabolic pathway of aripiprazole and a typical experimental workflow for a pharmacokinetic study using this compound.

cluster_0 Primary Metabolic Pathways Aripiprazole Aripiprazole Dehydro Dehydro-aripiprazole (Active Metabolite) Aripiprazole->Dehydro Dehydrogenation Hydroxylated Hydroxylated Metabolites Aripiprazole->Hydroxylated Hydroxylation NDealkylated N-Dealkylated Metabolites Aripiprazole->NDealkylated N-Dealkylation CYP3A4 CYP3A4 CYP3A4->Aripiprazole CYP2D6 CYP2D6 CYP2D6->Aripiprazole

Caption: Metabolic pathway of aripiprazole.

cluster_workflow Experimental Workflow A 1. Sample Collection (e.g., Plasma from subjects) B 2. Sample Preparation - Aliquot plasma - Spike with this compound (IS) - Perform SPE or LLE A->B C 3. LC-MS/MS Analysis - Inject extracted sample - Chromatographic separation - Mass spectrometric detection (MRM) B->C D 4. Data Processing - Integrate peak areas for Aripiprazole and IS - Calculate Peak Area Ratio (Analyte/IS) C->D E 5. Quantification - Generate calibration curve - Determine Aripiprazole concentration in samples D->E F 6. Pharmacokinetic Analysis - Calculate PK parameters (Cmax, AUC, t1/2) - Statistical analysis E->F

Caption: Bioanalytical workflow for aripiprazole PK studies.

cluster_logic Logical Relationship of Internal Standard Analyte Aripiprazole (in sample) Variability Analytical Variability (Extraction Loss, Matrix Effects) Analyte->Variability IS This compound (spiked in) IS->Variability Ratio Constant Peak Area Ratio (Aripiprazole / this compound) Variability->Ratio Compensates for Result Accurate Quantification Ratio->Result

References

Interpreting the Certificate of Analysis for Aripiprazole-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aripiprazole-d8 is the deuterated form of Aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. In research and drug development, particularly in pharmacokinetic studies and bioanalytical assays, this compound serves as a critical internal standard for the quantification of Aripiprazole using methods like liquid chromatography-mass spectrometry (LC-MS).[1][2][3] A Certificate of Analysis (CoA) is a formal document that provides verified data on the quality and purity of a specific batch of a substance.[4][5][6] For researchers, scientists, and drug development professionals, the ability to accurately interpret a CoA is paramount to ensuring the validity and reproducibility of experimental results.

This technical guide provides an in-depth look at a typical Certificate of Analysis for this compound, detailing the significance of each data point, the methodologies behind the analyses, and visual workflows to contextualize the processes.

Understanding the Certificate of Analysis (CoA)

A CoA is a guarantee of quality, providing a comprehensive summary of the tests performed on a specific lot of a chemical standard.[4][5] It confirms the identity, purity, and other critical characteristics of the material, ensuring it meets the required specifications for its intended use.[7]

This compound: A Representative Certificate of Analysis

Below is a synthesized example of a Certificate of Analysis for this compound, summarizing typical data points found for such a reference standard.

Table 1: Product Identification and Chemical Properties
ParameterSpecification
Product Name This compound
CAS Number 1089115-04-7[1][8]
Chemical Formula C₂₃H₁₉Cl₂D₈N₃O₂[1]
Molecular Weight 456.4 g/mol [1][9]
Chemical Name 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy-1,1,2,2,3,3,4,4-d₈]-3,4-dihydro-2(1H)-quinolinone[1]
Structure 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy)-3,4-dihydro-2(1H)-quinolinone[9]
Table 2: Analytical Test Results
TestMethodSpecificationResult
Appearance VisualWhite to Off-White SolidConforms
Purity (HPLC) HPLC-UV at 254 nm≥98.0%99.5%
Identity ¹H-NMRConforms to StructureConforms
Identity Mass SpectrometryConforms to MassConforms
Isotopic Purity Mass Spectrometry≥99% Deuterated Forms (d₁-d₈)Conforms
Deuterium Incorporation Mass Spectrometry≥98 atom % D99.2 atom % D
Water Content Karl Fischer≤0.5%0.15%
Residual Solvents GC-MSConforms to USP <467>Conforms

Experimental Protocols

Detailed methodologies are crucial for understanding how the data presented in the CoA was generated. Below are protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to separate this compound from any potential impurities and quantify its purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium acetate or phosphate buffer). A common mobile phase is a mixture of acetonitrile and sodium acetate buffer.[10]

  • Flow Rate: Typically 1.0 mL/min.[10][12]

  • Detection: UV detection at 254 nm.[10]

  • Procedure:

    • A standard solution of this compound is prepared in a suitable diluent at a known concentration.

    • The solution is injected into the HPLC system.

    • The chromatogram is recorded, showing a major peak for this compound and any minor peaks for impurities.

    • The area of the this compound peak is compared to the total area of all peaks to calculate the purity as a percentage.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of the compound and assesses the level of deuterium incorporation.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.

  • Procedure:

    • A dilute solution of the sample is introduced into the mass spectrometer.

    • The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

    • Identity Confirmation: The observed molecular ion peak should correspond to the calculated molecular weight of this compound.

    • Isotopic Purity: The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms (d₀ to d₈). The relative intensities of these peaks are used to calculate the percentage of deuterated forms and the overall deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR (Proton NMR) is used to confirm the chemical structure of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: A deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, is used to dissolve the sample.

  • Procedure:

    • The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer.

    • The resulting ¹H-NMR spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns.

    • The spectrum should be consistent with the known structure of Aripiprazole. For this compound, the absence of proton signals at the deuterated positions confirms successful labeling.[13][14]

Visualizations: Workflows and Pathways

Certificate of Analysis Generation Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like this compound.

CoA_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Documentation A Sample Receipt & Login B Standard & Sample Preparation A->B C HPLC Purity Analysis B->C D Mass Spectrometry (Identity & Isotopic Purity) B->D E NMR Structural Confirmation B->E F Other Tests (Water, Residual Solvents) B->F G Data Compilation & Calculation C->G D->G E->G F->G H Peer Review & QA Approval G->H I Certificate of Analysis Generation H->I J Final CoA Document I->J Release to Customer

Caption: Workflow for generating a Certificate of Analysis.

Simplified Signaling Pathway of Aripiprazole

This diagram illustrates the primary mechanism of action of Aripiprazole. This compound is used as an internal standard to accurately measure the concentration of the active drug during analysis.

aripiprazole_pathway cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist Cellular_Response_D Stabilized Dopamine Activity D2R->Cellular_Response_D Modulates Signaling Serotonin_1A Serotonin 5-HT1A Receptor Cellular_Response_S1A Anxiolytic/Antidepressant Effects Serotonin_1A->Cellular_Response_S1A Modulates Signaling Serotonin_2A Serotonin 5-HT2A Receptor Cellular_Response_S2A Antipsychotic Effects Serotonin_2A->Cellular_Response_S2A Blocks Signaling Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->Serotonin_1A Partial Agonist Aripiprazole->Serotonin_2A Antagonist Note_d8 This compound is a stable, isotopically labeled internal standard used for the precise quantification of Aripiprazole in biological samples via mass spectrometry.

Caption: Simplified mechanism of action of Aripiprazole.

References

Methodological & Application

Application Notes and Protocols for the Bioanalysis of Aripiprazole using Aripiprazole-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate and reliable quantification of aripiprazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard, such as aripiprazole-d8, is best practice in quantitative LC-MS/MS bioanalysis. Deuterated internal standards are chemically identical to the analyte and exhibit similar ionization efficiency and chromatographic behavior. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results. This document provides detailed application notes and protocols for the bioanalysis of aripiprazole in plasma using this compound as an internal standard.

Mechanism of Action of Aripiprazole

Aripiprazole's therapeutic effects are thought to be mediated through a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique pharmacological profile leads to a modulation of dopaminergic and serotonergic activity in the central nervous system.

aripiprazole_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Agonist Serotonin Serotonin HT1A_Receptor Serotonin 5-HT1A Receptor Serotonin->HT1A_Receptor Agonist HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Agonist Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade HT1A_Receptor->Signaling_Cascade HT2A_Receptor->Signaling_Cascade Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist Aripiprazole->HT1A_Receptor Partial Agonist Aripiprazole->HT2A_Receptor Antagonist

Figure 1: Aripiprazole's primary mechanism of action.

Quantitative Data Summary

The following tables summarize the validation parameters from various published LC-MS/MS methods for the quantification of aripiprazole using this compound as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Linearity Range (ng/mL)LLOQ (ng/mL)Reference
2 - 10252.02[1][2]
0.5 - 500.5[3]
25 - 150025
0.1 - 1000.1[4]

Table 2: Precision and Accuracy

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
LQC, MQC, HQC≤ 4.8≤ 4.8Not ReportedNot Reported[5]
0.5, 5, 40< 15< 1585 - 11585 - 115[3]
50, 500, 1200< 15< 1585 - 11585 - 115
0.3, 5, 75≤ 4.8≤ 4.897.3 - 102.398.7 - 101.3[5]

Table 3: Recovery and Matrix Effect

QC Level (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)Reference
LQC, MQC, HQC> 96Not Reported[5]
0.5, 5, 40Stable and ReproducibleNot explicitly quantified[3]
50, 500, 1200Not ReportedWithin acceptable limits
0.3, 5, 75> 96Not explicitly quantified[5]

Experimental Protocols

The following are generalized protocols based on common methodologies cited in the literature. Researchers should optimize these protocols for their specific instrumentation and laboratory conditions.

Experimental Workflow

bioanalysis_workflow Sample_Collection Plasma Sample Collection IS_Spiking Spike with this compound (Internal Standard) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection LC-MS/MS Injection Supernatant_Transfer->Injection Data_Acquisition Data Acquisition (MRM) Injection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

References

Application Notes and Protocols for the Quantitative Analysis of Aripiprazole Using Aripiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate quantification of aripiprazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as aripiprazole-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.

This document provides a detailed protocol for the quantitative analysis of aripiprazole in human plasma using this compound as an internal standard. The methodology is based on established and validated LC-MS/MS methods.

Experimental Protocols

Materials and Reagents
  • Aripiprazole reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, dichloromethane)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: ACQUITY UPLC BEH C18 (2.1 × 50.0 mm, 1.7 μm) or equivalent

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve aripiprazole and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the aripiprazole stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 10 mg/L):

    • Dilute the this compound stock solution with methanol to achieve the desired concentration.

Sample Preparation
  • Conditioning: Condition the SPE cartridges with methanol followed by deionized water.

  • Loading: To 100 µL of human plasma, add the this compound internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute aripiprazole and this compound from the cartridge using an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • To a plasma sample, add the this compound internal standard.

  • Add an extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

  • Vortex to mix and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • To 200 µL of plasma, add 600 µL of acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH C18 (2.1 × 50.0 mm, 1.7 μm)

    • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and 10 mM ammonium formate. A common mobile phase composition is methanol:10mM ammonium formate (85:15, v/v).

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Aripiprazole: m/z 448.2 → 285.2

      • This compound: m/z 456.3 → 293.07

Data Presentation

Table 1: LC-MS/MS Method Parameters for Aripiprazole Quantification
ParameterConditionReference
Liquid Chromatography
ColumnACQUITY UPLC BEH C18 (2.1 x 50.0 mm, 1.7 µm)
Mobile PhaseMethanol: 10 mM Ammonium Formate (85:15, v/v)
Flow Rate0.6 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Aripiprazole)m/z 448.2 → 285.2
MRM Transition (this compound)m/z 456.3 → 293.07
Table 2: Summary of Validation Data for Aripiprazole Quantification
ParameterResultReference
Linearity Range25–1000 ng/mL
Correlation Coefficient (R²)0.998
Lower Limit of Quantification (LLOQ)2 ng/mL
Intra-day Precision (CV%)2.5 - 9.0%
Inter-day Precision (CV%)2.5 - 9.0%
Intra-day Accuracy (RE%)1.3 - 3.5%
Inter-day Accuracy (RE%)1.3 - 3.5%
Extraction Recovery75.8 - 84.1%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Extraction Extraction (SPE, LLE, or PPT) IS->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantitative analysis of aripiprazole.

Aripiprazole_Metabolism cluster_cyp CYP450 Enzymes Aripiprazole Aripiprazole CYP3A4 CYP3A4 Aripiprazole->CYP3A4 Metabolism CYP2D6 CYP2D6 Aripiprazole->CYP2D6 Metabolism Dehydro Dehydroaripiprazole (Active Metabolite) CYP3A4->Dehydro CYP2D6->Dehydro

Caption: Metabolic pathway of aripiprazole.

Application Note and Protocol: Aripiprazole-d8 as an Internal Standard for Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the utilization of aripiprazole-d8 as an internal standard in the quantitative analysis of aripiprazole in human plasma samples. The methodologies outlined are primarily based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique for bioanalytical applications.

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring of aripiprazole is crucial to optimize treatment efficacy and minimize adverse effects. Accurate and precise quantification of aripiprazole in plasma is essential for pharmacokinetic studies, bioequivalence trials, and personalized medicine. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability of the analytical results. This compound is an ideal internal standard as it shares similar physicochemical properties with the analyte, aripiprazole, and co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated UPLC-MS/MS methods for the analysis of aripiprazole in human plasma using this compound as an internal standard.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterMethod 1[1]Method 2[2]Method 3[3]
LC System Acquity UPLCACQUITY UHPLCUPLC
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)ACQUITY UHPLC BEH C18 (2.1 × 50.0 mm, 1.7 μm)UPLC BEH C18
Mobile Phase Methanol: 10mM Ammonium Formate (85:15, v/v)-Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate -0.6 mL/min-
Injection Volume -5 µL-
Column Temp. -40 °C-
MS System -Xevo TQD Triple Quadrupole-
Ionization Mode Positive Ion Electrospray (ESI+)Positive ESIPositive ESI
MRM Transition (Aripiprazole) -m/z 448.2 → 285.2m/z 448.35 → 285.09
MRM Transition (this compound) -m/z 456.3 → 293.07m/z 456.2 → 293.2

Table 2: Method Validation Parameters

ParameterMethod 1[1]Method 2[2]Method 3[3]
Linearity Range (ng/mL) 0.05 - 8025 - 10002 - 1025
Correlation Coefficient (r²) -0.9980.99951
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05252.02
Mean Extraction Recovery > 96%--
Intra-batch Precision (% CV) 1.20 - 3.72--
Inter-batch Precision (% CV) 1.20 - 3.72--
Intra-batch Accuracy (%) 97.4 - 101.9--
Inter-batch Accuracy (%) 97.4 - 101.9--

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the analysis of aripiprazole in plasma using this compound as an internal standard.

Protocol 1: Plasma Sample Preparation (Solid-Phase Extraction)[1]
  • Spiking: To 100 µL of human plasma, add the appropriate volume of aripiprazole standard solutions and a fixed amount of this compound internal standard solution.

  • Vortexing: Vortex the samples to ensure homogeneity.

  • Conditioning: Condition a Phenomenex Strata-X (30 mg, 1 cc) solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)[2]
  • Sample Aliquoting: Take 200 µL of the plasma sample containing aripiprazole and this compound.

  • Precipitation: Add 600 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex-mix the sample for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 500 µL of the resulting supernatant to a clean tube or vial for analysis.

  • Injection: Inject a portion of the supernatant into the UHPLC-MS/MS system.

Protocol 3: UPLC-MS/MS Analysis

This protocol is a generalized procedure based on the cited methods. Specific parameters should be optimized in the user's laboratory.

  • LC System: An Acquity UPLC or equivalent system.

  • Column: Acquity UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10mM ammonium formate or 0.1% formic acid in water).

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in the positive ion mode (ESI+).

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for aripiprazole and this compound. The specific m/z transitions are provided in Table 1.

  • Data Acquisition and Processing: Use appropriate software to acquire and process the data to determine the peak area ratios of the analyte to the internal standard for quantification.

Visualizations

Aripiprazole's Primary Signaling Mechanism

aripiprazole_signaling cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor Aripiprazole Aripiprazole D2_receptor D2 Receptor Aripiprazole->D2_receptor Partial Agonist HT1A_receptor 5-HT1A Receptor Aripiprazole->HT1A_receptor Partial Agonist HT2A_receptor 5-HT2A Receptor Aripiprazole->HT2A_receptor Antagonist D2_effect Modulation of Dopaminergic Activity D2_receptor->D2_effect HT1A_effect Modulation of Serotonergic Activity HT1A_receptor->HT1A_effect HT2A_effect Modulation of Serotonergic Activity HT2A_receptor->HT2A_effect

Caption: Aripiprazole's multi-receptor binding profile.

Experimental Workflow for Plasma Sample Analysis

experimental_workflow start Plasma Sample Collection is_spike Spike with this compound (Internal Standard) start->is_spike extraction Sample Extraction (SPE or Protein Precipitation) is_spike->extraction analysis UPLC-MS/MS Analysis extraction->analysis quantification Data Processing and Quantification analysis->quantification end Report Results quantification->end

References

Application Note: Preparation of Aripiprazole-d8 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Aripiprazole-d8 stock solutions for research and development applications.

Introduction

This compound is a deuterated analog of Aripiprazole, an atypical antipsychotic medication. It is commonly used as an internal standard in pharmacokinetic and metabolic studies for the quantification of Aripiprazole in biological samples using mass spectrometry.[1][2] Accurate preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary steps and precautions for preparing this compound stock solutions.

Materials and Equipment

  • This compound (solid powder)

  • High-purity solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

Quantitative Data Summary

The solubility and recommended storage conditions for this compound are summarized in the table below. This data is crucial for selecting the appropriate solvent and ensuring the stability of the stock solution.

ParameterValueReference
Solubility
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (DMSO)25 mg/mL[1][3]
Ethanol1 mg/mL[1][3]
DMF:PBS (pH 7.2) (1:1)0.12 mg/mL[1]
Storage Conditions
Solid Form-20°C[3]
Stock Solution (in organic solvent)-20°C for up to 1 month, -80°C for up to 6 months (protect from light, stored under nitrogen for dehydro this compound)[4]
Aqueous SolutionNot recommended for storage more than one day.[3]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 1 mg/mL this compound stock solution in DMSO. The concentration can be adjusted based on experimental needs, ensuring it does not exceed the solvent's solubility limit.

4.1. Preparation Steps:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.

  • Dissolution:

    • Transfer the weighed this compound powder into a clean, dry volumetric flask.

    • Add a portion of the selected solvent (e.g., DMSO) to the flask, approximately half of the final desired volume.

    • Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the flask to reach the final desired volume.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] For enhanced stability, especially for sensitive analogs, storing under an inert gas like nitrogen is recommended.[4]

4.2. Preparation of Aqueous Working Solutions:

Aripiprazole and its deuterated analog are sparingly soluble in aqueous buffers.[3] To prepare an aqueous working solution, first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[3] It is important to note that aqueous solutions of Aripiprazole are not recommended to be stored for more than one day.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage start Start: this compound (Solid) equilibrate Equilibrate to Room Temperature start->equilibrate weigh Accurately Weigh Powder equilibrate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume homogenize Homogenize Solution adjust_volume->homogenize aliquot Aliquot into Vials homogenize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.[5][6][7]

Stability and Reactivity

This compound is generally stable under recommended storage conditions.[5][8] Avoid contact with strong oxidizing agents.[6][7] Hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride under fire conditions.[6]

References

Application Notes and Protocols for the Mass Spectrometric Detection of Aripiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring of aripiprazole is crucial for optimizing dosage regimens and ensuring patient safety and efficacy. Aripiprazole-d8, a deuterated analog of aripiprazole, is the recommended internal standard for its quantitative analysis by mass spectrometry due to its similar chemical properties and distinct mass-to-charge ratio. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key mass spectrometry and liquid chromatography parameters for the detection of this compound. These parameters are compiled from various validated methods and serve as a strong starting point for method development and validation in your laboratory.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference
Parent Ion (Q1) m/z 456.2[1]
Product Ion (Q3) m/z 293.2[1]
Alternative Parent Ion (Q1) m/z 456.3[2]
Alternative Product Ion (Q3) m/z 293.07[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]

Note: The slight variations in m/z values may be due to differences in instrumentation and calibration.

Table 2: Liquid Chromatography Parameters

ParameterRecommended ConditionsAlternative Conditions
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Phenyl-Hexyl column
Mobile Phase A 0.1% Formic acid in Water5 mM Ammonium formate in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/minIsocratic or Gradient Elution
Injection Volume 5 - 20 µL-
Column Temperature 30 - 40 °C-

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for sample cleanup, suitable for many research applications.

  • To 100 µL of plasma or serum sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more thorough cleanup, removing more interferences and potentially improving sensitivity.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma or serum, add 20 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water.

  • Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

experimental_workflow sample Biological Sample (Plasma/Serum) is_addition Addition of This compound (IS) sample->is_addition sample_prep Sample Preparation (PPT or SPE) is_addition->sample_prep extraction Extraction sample_prep->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Experimental workflow for this compound detection.

Signaling Pathway of Aripiprazole

Aripiprazole's therapeutic effects are primarily attributed to its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[4][5][6] This unique pharmacological profile leads to a stabilization of dopaminergic and serotonergic neurotransmission.

aripiprazole_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Full Agonist serotonin Serotonin ht1a_receptor Serotonin 5-HT1A Receptor serotonin->ht1a_receptor Agonist ht2a_receptor Serotonin 5-HT2A Receptor serotonin->ht2a_receptor Agonist downstream Downstream Signaling (e.g., cAMP modulation) d2_receptor->downstream ht1a_receptor->downstream ht2a_receptor->downstream aripiprazole Aripiprazole aripiprazole->d2_receptor Partial Agonist aripiprazole->ht1a_receptor Partial Agonist aripiprazole->ht2a_receptor Antagonist

Caption: Aripiprazole's primary signaling mechanism.

References

Application Notes: Aripiprazole-d8 for Metabolite Identification and Quantification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] Its clinical efficacy is attributed to its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[3][4] The metabolism of aripiprazole is complex, primarily occurring in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites.[4][5] The major active metabolite, dehydro-aripiprazole, exhibits a similar affinity for D2 receptors as the parent drug and contributes significantly to the overall therapeutic effect, representing about 40% of the parent drug exposure in plasma at steady state.[1][3]

Stable isotope-labeled compounds, such as Aripiprazole-d8, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[6][7] this compound, a deuterated analog of aripiprazole, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[8][9] Its chemical and physical properties are nearly identical to aripiprazole, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled parent drug by the mass spectrometer. This co-eluting internal standard is crucial for correcting variations in sample preparation and matrix effects, thereby ensuring accurate and precise quantification of aripiprazole and its metabolites.[8][10]

Aripiprazole Metabolic Pathway

Aripiprazole undergoes extensive metabolism through three primary biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation.[1][3] The key enzymes responsible for these transformations are CYP2D6 and CYP3A4.[2][4][5] Dehydrogenation, mediated by CYP3A4 and CYP2D6, leads to the formation of the principal active metabolite, dehydro-aripiprazole (OPC-14857).[1][2] Other significant metabolites, such as OPC-3373, are also formed and are frequently detected in urine.[11][12]

Aripiprazole_Metabolism Aripiprazole Aripiprazole Dehydro Dehydro-aripiprazole (Active Metabolite, OPC-14857) Aripiprazole->Dehydro Dehydrogenation (CYP3A4, CYP2D6) Other Other Metabolites (e.g., OPC-3373, Hydroxylated metabolites) Aripiprazole->Other Hydroxylation, N-dealkylation (CYP3A4, CYP2D6) Excretion Excretion (Urine, Feces) Dehydro->Excretion Metabolism & Excretion Other->Excretion Excretion

Caption: Metabolic pathways of Aripiprazole.

Quantitative Data Summary

The detection of aripiprazole and its metabolites can vary significantly depending on the biological matrix and the administered dose. OPC-3373 is the most consistently detected metabolite in urine, making it a reliable marker for compliance monitoring.[12][13]

Table 1: Detection Rates of Aripiprazole and Metabolites in Urine Samples

Compound Detection Rate in Urine Samples Reference
Aripiprazole 58% [12][13]
Dehydro-aripiprazole 39% [12][13]

| OPC-3373 | 97% |[12][13] |

Table 2: Example UPLC-MS/MS Parameters for Quantification

Parameter Value Reference
Chromatography
Column UPLC BEH C18 [9]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (70:30 v/v) [9]
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) [9][11]
MRM Transition (Aripiprazole) m/z 448.35 → 285.09 [9]
MRM Transition (this compound, IS) m/z 456.2 → 293.2 [9]
Linear Range 2 - 1025 ng/mL [9]

| Limit of Quantification (LOQ) | 2.02 ng/mL |[9] |

Experimental Protocols

Protocol 1: Quantification of Aripiprazole in Plasma using UPLC-MS/MS

This protocol describes a standard method for the extraction and quantification of aripiprazole from plasma samples using this compound as an internal standard.

1. Materials and Reagents:

  • Aripiprazole reference standard

  • This compound (Internal Standard)

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

2. Standard and Internal Standard Preparation:

  • Prepare a stock solution of Aripiprazole (1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • From the stock solutions, prepare working solutions for calibration curves and quality controls by serial dilution in a 50:50 mixture of ACN and water.

  • Prepare an internal standard working solution (e.g., 100 ng/mL) in ACN.

Experimental_Workflow Sample 1. Sample Collection (Plasma, Urine, etc.) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Extraction 3. Sample Preparation (Protein Precipitation / LLE) Spike->Extraction Centrifuge 4. Centrifugation Extraction->Centrifuge Analysis 5. UPLC-MS/MS Analysis Centrifuge->Analysis Data 6. Data Processing & Quantification Analysis->Data

Caption: Workflow for metabolite quantification.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 300 µL of the internal standard working solution in ACN to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis:

  • Column: UPLC BEH C18 (or equivalent).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: Establish a suitable gradient to separate aripiprazole and its metabolites from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: ESI, positive mode.[9]

  • MRM Transitions: Monitor the transitions specified in Table 2 for aripiprazole and this compound. Additional transitions for dehydro-aripiprazole and other metabolites should be optimized.

5. Data Analysis:

  • Integrate the peak areas for both the analyte (aripiprazole) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of aripiprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

IS_Principle cluster_0 Sample Preparation cluster_1 MS Detection cluster_2 Quantification Analyte_Unknown Analyte (Aripiprazole) [Concentration = Unknown] MS Mass Spectrometer Measures Peak Area for each compound Analyte_Unknown->MS IS_Known Internal Standard (this compound) [Concentration = Known] IS_Known->MS Ratio Calculate Ratio: (Area of Analyte) / (Area of IS) MS->Ratio Result Determine Unknown Concentration via Calibration Curve Ratio->Result

Caption: Principle of internal standard quantification.

References

Troubleshooting & Optimization

Technical Support Center: Aripiprazole Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and mitigate ion suppression during the analysis of aripiprazole using its deuterated internal standard, aripiprazole-d8, in liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in aripiprazole analysis?

A1: Ion suppression is a type of matrix effect where non-target components in a sample reduce the ionization efficiency of the analyte of interest, in this case, aripiprazole, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3] In bioanalytical studies involving complex matrices like plasma or serum, endogenous compounds such as phospholipids can co-elute with aripiprazole and cause significant ion suppression.[4][5]

Q2: How does this compound, as a deuterated internal standard, help in preventing issues related to ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard.[6] Ideally, it has nearly identical chemical and physical properties to aripiprazole and should co-elute during chromatographic separation.[6][7] By co-eluting, both aripiprazole and this compound experience the same degree of ion suppression from the sample matrix.[1] The analytical measurement is based on the ratio of the analyte signal to the internal standard signal. Since both are affected similarly, the ratio remains constant, thus compensating for the signal loss and allowing for accurate quantification.[1]

Q3: Can this compound completely eliminate inaccuracies due to ion suppression?

A3: While this compound is designed to compensate for ion suppression, it may not always be a perfect solution.[8] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the deuterated standard and the non-labeled analyte.[8][9] If this separation occurs in a region of the chromatogram where ion suppression is variable, the analyte and the internal standard will be affected differently, leading to inaccurate results.[9][10] Therefore, it is crucial to verify the co-elution of aripiprazole and this compound during method development.

Q4: What are the common sources of ion suppression in bioanalytical methods for aripiprazole?

A4: Common sources of ion suppression in bioanalytical methods, particularly when using electrospray ionization (ESI), include:

  • Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma are major contributors.[4][5]

  • Exogenous compounds: Formulation agents (e.g., polysorbates), plasticizers from lab consumables, and mobile phase additives can also cause suppression.[3][11]

  • High concentrations of the analyte itself: At high concentrations, the analyte can saturate the ESI droplets, leading to a non-linear response and self-suppression.[2]

Troubleshooting Guides

Issue 1: Low signal intensity or high variability in aripiprazole peak area, even with this compound.

This issue may indicate significant ion suppression that is not being adequately corrected by the internal standard.

Troubleshooting Workflow:

start Start: Low/Variable Aripiprazole Signal infusion_exp Perform Post-Column Infusion Experiment to Identify Suppression Zones start->infusion_exp coelution_check Does Aripiprazole Peak Co-elute with a Suppression Zone? infusion_exp->coelution_check yes_coelution YES coelution_check->yes_coelution Yes no_coelution NO coelution_check->no_coelution No optimize_chroma Optimize Chromatographic Separation (Gradient, Column, Flow Rate) yes_coelution->optimize_chroma improve_sp Improve Sample Preparation (SPE, LLE) yes_coelution->improve_sp dilute_sample Dilute Sample yes_coelution->dilute_sample check_is Check this compound Co-elution no_coelution->check_is end_resolved Issue Resolved optimize_chroma->end_resolved improve_sp->end_resolved dilute_sample->end_resolved end_other Investigate Other Issues (e.g., Instrument Performance) check_is->end_other

Caption: Troubleshooting workflow for low aripiprazole signal.

Detailed Steps:

  • Identify Ion Suppression Zones: Perform a post-column infusion experiment by continuously infusing a solution of aripiprazole and this compound into the LC effluent while injecting a blank matrix extract.[2][4] Dips in the baseline signal indicate retention times where ion suppression occurs.[2]

  • Optimize Chromatography: If aripiprazole elutes within a suppression zone, modify the chromatographic conditions to shift its retention time.[1][2] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different analytical column.[1] A study on aripiprazole found that a steep-gradient elution successfully moved the analyte away from a suppression zone observed between 0.5 and 2 minutes.[12][13][14]

  • Enhance Sample Preparation: Ineffective sample cleanup is a primary cause of ion suppression.[1][5] If protein precipitation is used, consider switching to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and other matrix components.[1][4][5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[2][15] However, this may also decrease the analyte signal, so this approach is a trade-off, particularly for trace analysis.[2]

Issue 2: Inconsistent ratio of aripiprazole to this compound across different sample lots.

This may suggest that the analyte and internal standard are experiencing different degrees of ion suppression, possibly due to a slight separation on the column.

Troubleshooting Workflow:

start Start: Inconsistent Analyte/IS Ratio overlay_chroma Overlay Chromatograms of Aripiprazole and this compound start->overlay_chroma coelution_check Do the Peaks Perfectly Co-elute? overlay_chroma->coelution_check yes_coelute YES coelution_check->yes_coelute Yes no_coelute NO coelution_check->no_coelute No investigate_matrix Investigate Matrix Differences Between Lots yes_coelute->investigate_matrix adjust_chroma Adjust Chromatography to Force Co-elution (e.g., Weaker Mobile Phase) no_coelute->adjust_chroma end_revalidate Re-evaluate Method with Different Lots investigate_matrix->end_revalidate end_resolved Issue Resolved adjust_chroma->end_resolved

References

Improving peak shape and resolution for Aripiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Aripiprazole-d8, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for basic compounds like this compound is often due to undesirable interactions between the analyte and residual silanols on the silica-based stationary phase of the HPLC column.[1] To mitigate this, consider adding an acidic modifier, such as 0.1-1% formic acid or trifluoroacetic acid, to the mobile phase to protonate the silanols and reduce secondary interactions.[1][2] Using a column with a less acidic packing material or one that is end-capped can also improve peak shape.

Q2: How can I improve the resolution between this compound and other components in my sample?

A2: To enhance resolution, you can adjust the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[3][4] Optimizing the pH of the mobile phase is also crucial; adjusting the pH to be at least two units away from the pKa of Aripiprazole can improve peak shape and separation.[1] Additionally, employing a gradient elution method instead of an isocratic one can help in separating closely eluting peaks.[2][5]

Q3: My this compound peak is showing fronting. What are the likely causes?

A3: Peak fronting can occur due to several factors, including injecting a large volume of a sample solvent that is significantly different in composition or pH from the mobile phase.[1] It is recommended to dissolve the sample in the mobile phase whenever possible.[1] If solubility is an issue, dissolve the sample in a compatible solvent first and then dilute it with the mobile phase.[1] Column overload is another potential cause, which can be addressed by reducing the injection volume or the sample concentration.[6]

Q4: I'm observing ghost peaks in my chromatogram. What could be the source?

A4: Ghost peaks can arise from contamination in the mobile phase, carryover from previous injections, or issues with the detector.[7] Ensure you are using high-purity HPLC-grade solvents and fresh mobile phase.[1] Implementing a needle wash step between injections can help minimize carryover. If the problem persists, cleaning the system and detector may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Symptom Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Undesirable ion-exchange interaction with residual silanols.[1]Add 0.1-1% acid (e.g., formic acid, trifluoroacetic acid) to the mobile phase.[1][2] Use a column with less residual silanols or an end-capped column.[1]
Column deterioration.Replace the column.[1]
Sample overload.[6]Reduce the injection volume or sample concentration.[1][6]
Poor Peak Shape (Fronting) Sample solvent is significantly different from the mobile phase.[1]Dissolve the sample in the mobile phase. If not possible, dissolve in a compatible solvent and then dilute with the mobile phase.[1]
Large injection volume.[1]Reduce the injection volume.[1]
Low Resolution Inappropriate mobile phase composition.Optimize the organic solvent to buffer ratio.[3][4] Adjust the pH of the mobile phase.[1]
Isocratic elution is not providing sufficient separation.Switch to a gradient elution method.[2][5]
Column has lost efficiency.Replace the column.[1]
Variable Retention Times Fluctuations in temperature.[7]Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[6]
Column equilibration is insufficient.Allow adequate time for the column to equilibrate with the mobile phase before starting the analysis.

Experimental Protocols

Below are examples of detailed methodologies for the analysis of Aripiprazole. These can be adapted for this compound.

Protocol 1: RP-HPLC Method for Aripiprazole [3]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 20mM ammonium acetate) in a ratio of 20:40:40 (v/v/v).[3][8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at 254 nm.[4]

  • Injection Volume: 20 µL.[8]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: LC-MS/MS Method for Aripiprazole [5]

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Column: YMC ODS-AQ S (3 µm, 2.0 × 100 mm).[5]

  • Mobile Phase: An isocratic elution with 40% acetonitrile and 60% 0.1% formic acid in water.[5]

  • Flow Rate: 0.25 mL/min.[5]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[5]

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) of the transition for Aripiprazole.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Aripiprazole Analysis

Parameter Method 1 (RP-HPLC) Method 2 (UPLC) Method 3 (LC-MS/MS) Method 4 (RP-HPLC)
Reference [8][8][5][4]
Column C8 (250x4.0 mm, 5 µm)C8 (50x2.1mm, 1.7 µm)YMC ODS-AQ S (100x2.0 mm, 3 µm)Phenomenex Luna C18 (250x4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate (90:10, v/v)Acetonitrile: 20 mM Ammonium Acetate (90:10, v/v)Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)Acetonitrile: 20 mM Sodium Acetate buffer pH 4.5 (55:45, v/v)
Flow Rate 1.0 mL/min0.250 mL/min0.25 mL/min1.0 mL/min
Detection UV at 240 nmUV at 240 nmESI-MS/MSUV at 254 nm
Injection Volume 20 µL5 µLNot SpecifiedNot Specified
Analysis Time 10.0 min3.0 min12.0 minNot Specified

Visualizations

TroubleshootingWorkflow start Problem: Poor Peak Shape or Resolution check_peak_shape Identify Peak Shape Issue start->check_peak_shape tailing Tailing Peak check_peak_shape->tailing Tailing fronting Fronting Peak check_peak_shape->fronting Fronting broad Broad Peak check_peak_shape->broad Broad solution_tailing Check for: - Secondary Silanol Interactions - Column Overload - Column Degradation tailing->solution_tailing solution_fronting Check for: - Sample Solvent Mismatch - High Injection Volume fronting->solution_fronting solution_broad Check for: - Low Mobile Phase Strength - Column Void broad->solution_broad check_resolution Resolution Issue? solution_tailing->check_resolution solution_fronting->check_resolution solution_broad->check_resolution solution_resolution Optimize: - Mobile Phase Composition (Organic %) - Mobile Phase pH - Gradient Profile check_resolution->solution_resolution Yes end Improved Peak Shape and Resolution check_resolution->end No solution_resolution->end

Caption: Troubleshooting workflow for poor peak shape and resolution.

ExperimentalWorkflow prep_sample 1. Sample Preparation (Dissolve in Mobile Phase) injection 4. Sample Injection prep_sample->injection prep_mobile_phase 2. Mobile Phase Preparation (e.g., ACN:Buffer) equilibration 3. System & Column Equilibration prep_mobile_phase->equilibration equilibration->injection separation 5. Chromatographic Separation injection->separation detection 6. Detection (UV or MS/MS) separation->detection data_analysis 7. Data Analysis (Peak Integration & Quantification) detection->data_analysis results Results data_analysis->results

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Aripiprazole-d8 Calibration Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aripiprazole-d8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the preparation and analysis of calibration curves using this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Aripiprazole and this compound in LC-MS/MS analysis?

A1: The commonly used mass transitions are:

  • Aripiprazole: m/z 448.2 → 285.2[1]

  • This compound: m/z 456.3 → 293.07[1]

Q2: What is a typical linear range for an Aripiprazole calibration curve?

A2: A linear calibration curve for Aripiprazole is often achieved over a concentration range of 25–1000 ng/mL.[1] Some methods have demonstrated linearity from 0.20 to 60.01 ng/mL.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: While specific stability data for this compound is not extensively detailed in the provided results, general best practices for deuterated internal standards involve storing stock solutions at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation.

Q4: What type of analytical column is typically used for the separation of Aripiprazole?

A4: A C18 reversed-phase column is commonly used for the chromatographic separation of Aripiprazole.[1][2][3] Specifically, an ACQUITY UPLC BEH C18 column (2.1 × 50.0 mm, 1.7 μm) has been cited.[1]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

My calibration curve for Aripiprazole with this compound as an internal standard is non-linear. What are the possible causes and how can I troubleshoot this?

A non-linear calibration curve can arise from several factors. The following decision tree and troubleshooting steps will guide you through the process of identifying and resolving the issue.

G start Non-Linear Calibration Curve sub_concentration Concentration Range Issues start->sub_concentration sub_detector Detector Saturation start->sub_detector sub_is Internal Standard Problems start->sub_is sub_matrix Matrix Effects start->sub_matrix sub_sample_prep Sample Preparation Errors start->sub_sample_prep concentration_check1 Is the concentration range too wide? sub_concentration->concentration_check1 detector_check1 Is the detector response for high standards exceeding the linear range? sub_detector->detector_check1 is_check1 Is the internal standard response consistent across all calibrators? sub_is->is_check1 matrix_check1 Are you analyzing samples in a complex matrix (e.g., plasma, urine)? sub_matrix->matrix_check1 sample_prep_check1 Are there inconsistencies in sample preparation? sub_sample_prep->sample_prep_check1 concentration_solution1 Reduce the concentration range or use a weighted regression. concentration_check1->concentration_solution1 Yes detector_solution1 Dilute high concentration standards or adjust detector settings. detector_check1->detector_solution1 Yes is_solution1 Investigate internal standard stability and concentration accuracy. is_check1->is_solution1 No matrix_solution1 Evaluate and mitigate matrix effects (e.g., improve sample cleanup). matrix_check1->matrix_solution1 Yes sample_prep_solution1 Ensure consistent pipetting, extraction, and reconstitution steps. sample_prep_check1->sample_prep_solution1 Yes

Troubleshooting Non-Linearity

Potential Cause Troubleshooting Steps
Incorrect Concentration Range 1. Verify the linear range: The expected linear range for Aripiprazole is typically between 25-1000 ng/mL.[1] Ensure your calibration standards fall within a validated range. 2. Narrow the range: If non-linearity is observed at the high or low end, try preparing a new set of standards over a narrower concentration range. 3. Use weighted regression: If non-linearity persists, consider using a weighted linear regression (e.g., 1/x or 1/x²) during data processing.
Detector Saturation 1. Examine the peak shape: At high concentrations, detector saturation can lead to flattened peak tops. 2. Dilute high standards: Prepare a dilution of the highest concentration standard and re-inject. If the diluted standard falls on the linear portion of the curve, detector saturation is likely the cause. 3. Adjust detector settings: If possible, adjust the detector settings (e.g., detector voltage) to accommodate the high concentration samples.
Internal Standard (IS) Issues 1. Check IS response: The peak area of this compound should be consistent across all calibration standards. Significant variation can indicate problems with IS addition, stability, or ionization. 2. Verify IS concentration: Ensure the concentration of the this compound spiking solution is accurate. 3. Investigate IS stability: Aripiprazole can be susceptible to degradation under certain conditions.[4] Ensure the IS is stable in the solvents and matrix used.
Matrix Effects 1. Perform a matrix effect study: Analyze a blank matrix sample and a neat standard at the same concentration. A significant difference in response indicates the presence of matrix effects. Matrix effects can cause ion suppression or enhancement, leading to non-linearity.[5][6][7] 2. Improve sample preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering matrix components.[3][8] 3. Modify chromatography: Adjusting the chromatographic conditions to better separate Aripiprazole from co-eluting matrix components can mitigate matrix effects.
Sample Preparation Inaccuracy 1. Review pipetting techniques: Ensure accurate and consistent pipetting of standards, internal standard, and solvents. 2. Optimize extraction procedure: Inconsistent recovery during liquid-liquid extraction (LLE) or SPE can introduce variability. Ensure the extraction method is robust and reproducible. 3. Check for solvent evaporation: Ensure complete and consistent evaporation of the solvent after extraction and before reconstitution.
Issue 2: High Variability in Internal Standard Response

I am observing significant variability in the peak area of my this compound internal standard across my calibration curve and quality control samples. What should I investigate?

Inconsistent internal standard response is a critical issue that can compromise the accuracy and precision of your results. The following workflow will help you diagnose the root cause.

G start High Variability in IS Response sub_sample_prep Sample Preparation start->sub_sample_prep sub_instrument LC-MS/MS System start->sub_instrument sub_is_solution IS Solution Integrity start->sub_is_solution sample_prep_check1 Is the IS addition step consistent? sub_sample_prep->sample_prep_check1 instrument_check1 Is the autosampler functioning correctly? sub_instrument->instrument_check1 is_solution_check1 Is the IS stock solution stable and homogenous? sub_is_solution->is_solution_check1 sample_prep_solution1 Review and standardize the IS spiking procedure. sample_prep_check1->sample_prep_solution1 No instrument_solution1 Perform autosampler maintenance and checks. instrument_check1->instrument_solution1 No is_solution_solution1 Prepare a fresh IS stock solution. is_solution_check1->is_solution_solution1 No

Troubleshooting IS Variability

Potential Cause Troubleshooting Steps
Inconsistent IS Addition 1. Review pipetting: Ensure the pipette used for adding the internal standard is calibrated and used correctly. 2. Standardize the procedure: Add the internal standard at the same step in the sample preparation workflow for all samples.
IS Solution Instability 1. Prepare fresh solution: Prepare a new this compound stock and working solution. Aripiprazole has known stability issues in certain conditions.[9][10] 2. Check for precipitation: Visually inspect the stock solution for any signs of precipitation, especially if stored at low temperatures. Aripiprazole has low aqueous solubility.[10][11] 3. Proper storage: Store the IS solution in a tightly sealed container at the recommended temperature to prevent evaporation.
Autosampler/Injector Issues 1. Check for air bubbles: Ensure there are no air bubbles in the syringe or sample loop of the autosampler. 2. Perform injector maintenance: Clean the injector port and syringe. Check for leaks in the system. 3. Verify injection volume: Run a series of injections of a standard solution to check for injection precision.
Matrix Effects 1. Evaluate matrix-to-matrix variability: Different lots of biological matrix can have varying levels of interfering components, leading to inconsistent ion suppression or enhancement of the internal standard. 2. Improve sample cleanup: As with non-linearity, a more effective sample preparation method like SPE can reduce the impact of matrix variability.

Experimental Protocols

LC-MS/MS Method for Aripiprazole Quantification

This protocol is a general guideline based on published methods.[1][3] Optimization may be required for your specific instrumentation and application.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 50 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase.

2. LC-MS/MS Parameters

Parameter Condition
LC Column ACQUITY UPLC BEH C18 (2.1 x 50.0 mm, 1.7 µm)[1][3]
Mobile Phase A: 10mM Ammonium Formate in WaterB: Methanol[3]
Gradient Isocratic or gradient elution depending on the separation requirements.
Flow Rate 0.2 - 0.6 mL/min
Injection Volume 5 µL[1]
Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Transitions Aripiprazole: m/z 448.2 → 285.2this compound: m/z 456.3 → 293.07[1]

Workflow for Aripiprazole Analysis

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject separation Chromatographic Separation inject->separation detection MS/MS Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Aripiprazole Quantification Workflow

References

Validation & Comparative

Navigating Bioanalysis: A Comparative Guide to Aripiprazole Quantification Using Aripiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of aripiprazole in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The stable isotope-labeled internal standard, Aripiprazole-d8, has become the gold standard for achieving reliable results, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of validated analytical methods utilizing this compound, presenting key performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

The use of a deuterated internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more accurate and precise quantification of the target analyte.

Performance Comparison of Analytical Methods

The following tables summarize the key validation parameters of various LC-MS/MS methods for the quantification of aripiprazole using this compound as an internal standard in different biological matrices.

Table 1: Method Performance in Human Plasma

ParameterMethod 1[1][2]Method 2[3][4]Method 3
Linearity Range (ng/mL) 0.1 - 500.10 - 1000.5 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.100.5
Intra-day Precision (%CV) < 15%≤ 4.8%< 14%
Inter-day Precision (%CV) < 15%≤ 4.8%< 14%
Accuracy (%) 85 - 115%Within ±15% of nominalBetter than 14%
Recovery (%) Not Reported> 96%> 72%
Internal Standard This compoundPropranolol (for comparison)This compound

Table 2: Method Performance in Urine and Serum

ParameterUrine Method[5][6]Serum Method[7]
Linearity Range (ng/mL) 5 - 500010 - 400
Lower Limit of Quantification (LLOQ) (ng/mL) 510
Intra-assay Precision (%CV) < 11.0%Not Reported
Inter-assay Precision (%CV) < 11.0%Not Reported
Accuracy (%) Within 16.6% of targetNot Reported
Recovery (%) Not Reported101%
Internal Standard This compoundThis compound

Experimental Protocols

Below are detailed methodologies for a typical LC-MS/MS and a comparative HPLC method for aripiprazole quantification.

Protocol 1: LC-MS/MS Method for Aripiprazole in Human Plasma

This protocol is a synthesis of common practices found in the literature for the sensitive and selective quantification of aripiprazole in human plasma using this compound.[1][2][3]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of human plasma, add 50 µL of this compound internal standard solution (e.g., at 10 mg/L).[3]

  • Vortex mix for 1 minute.

  • Load the mixture onto a pre-conditioned solid-phase extraction cartridge (e.g., Phenomenex Strata-X).[1]

  • Wash the cartridge with an appropriate buffer (e.g., 25 mM Ammonium Formate, pH ~3.5).[7]

  • Elute the analyte and internal standard with an organic solvent mixture (e.g., 5% Ammonium Hydroxide in Acetonitrile/Methanol).[7]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • LC System: UPLC or HPLC system.

  • Column: Acquity UPLC BEH C18 (50mm × 2.1mm, 1.7µm) or equivalent.[1]

  • Mobile Phase: Methanol: 10mM Ammonium Formate (85:15, v/v) with isocratic elution.[1]

  • Flow Rate: 0.250 mL/min.[8]

  • Injection Volume: 5 µL.[8]

  • Column Temperature: 40 °C.[7]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Aripiprazole: m/z 448.2 → 285.2.[3]

    • This compound: m/z 456.3 → 293.07.[3]

Protocol 2: Comparative HPLC-UV Method

While less sensitive than LC-MS/MS, HPLC-UV methods are also used for aripiprazole quantification, particularly in pharmaceutical dosage forms. This method does not typically use a deuterated internal standard but provides a baseline for comparison.[8][9]

1. Sample Preparation

  • Prepare a stock solution of Aripiprazole in a suitable diluent (e.g., acetonitrile and water, 1:1).[8]

  • For plasma samples, a protein precipitation step followed by liquid-liquid extraction is common.[9]

2. Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Phenomenex Luna C8 (250×4.6mm id, 5 μm particle size).[8]

  • Mobile Phase: Acetonitrile: 20 mM ammonium acetate (90:10, v/v).[8]

  • Flow Rate: 1.0 ml/min.[8]

  • Injection Volume: 20 μl.[8]

  • Detection Wavelength: 240 nm.[8]

Visualizing the Workflow

The following diagrams illustrate the key steps in the analytical method validation workflow.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Vortex Vortex Mix Add_IS->Vortex SPE Solid-Phase Extraction Vortex->SPE Inject Inject into LC-MS/MS SPE->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: LC-MS/MS analytical workflow for aripiprazole.

Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to Internal Standards for Aripiprazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aripiprazole-d8 with other internal standards used in the bioanalysis of aripiprazole. The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative assays, particularly in complex biological matrices. This document presents supporting experimental data, detailed methodologies, and visual representations of key processes to aid in making an informed decision for your analytical needs.

The Gold Standard: this compound as a Stable Isotope-Labeled Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound, a deuterated analog of aripiprazole, is widely considered the gold standard for this purpose. Its key advantage lies in its near-identical physicochemical properties to the unlabeled aripiprazole. This ensures that it co-elutes with the analyte, experiences similar ionization efficiency, and behaves almost identically during sample extraction and processing.[1] This co-behavior effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[1]

Several studies have demonstrated the successful use of this compound in validated bioanalytical methods for the determination of aripiprazole in human plasma. The performance data from these studies are summarized in the table below.

ParameterPerformance with this compoundReference
Linearity Range 0.05 - 80 ng/mL[2]
25 - 1000 ng/mL[3]
Intra-day Precision (%CV) 1.20 - 3.72%[2]
Inter-day Precision (%CV) 1.20 - 3.72%[2]
Accuracy 97.4 - 101.9%[2]
Mean Extraction Recovery > 96%[2]
Matrix Effect (%CV of slopes) 1.08%[2]
Experimental Protocol: Quantification of Aripiprazole in Human Plasma using this compound

This protocol is a representative example of a validated UPLC-MS/MS method.

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Perform solid-phase extraction (SPE) using Phenomenex Strata-X (30 mg, 1 cc) cartridges.[2]

  • Wash the cartridges and elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: Methanol:10mM ammonium formate (85:15, v/v) with isocratic elution.[2]

  • Flow Rate: 0.6 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Mass Spectrometer: Xevo TQD® triple quadrupole mass spectrometer.[3]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Aripiprazole: m/z 448.2 → 285.2[3]

    • This compound: m/z 456.3 → 293.07[3]

3. Quantification:

  • The concentration of aripiprazole is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

experimental_workflow plasma Human Plasma Sample is_add Add this compound (IS) plasma->is_add spe Solid-Phase Extraction (SPE) is_add->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification msms->quant

Fig. 1: Experimental workflow for aripiprazole quantification.

Alternative Internal Standards: Structural Analogs

While SIL internal standards are preferred, structural analogs are sometimes used as an alternative. For aripiprazole analysis, compounds such as papaverine, zolpidem tartrate, voriconazole, and propranolol have been employed.[1][4][5][6] These compounds are structurally different from aripiprazole but may exhibit similar chromatographic behavior and extraction efficiency to some extent.

However, the use of structural analogs presents potential challenges. Differences in retention time, ionization response, and extraction recovery between the analyte and the internal standard can lead to less effective compensation for analytical variability, potentially impacting the accuracy and precision of the results.

Below is a summary of performance data from studies utilizing alternative internal standards.

Internal StandardLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)AccuracyMean Extraction Recovery (%)Reference
Papaverine 0.1 - 600< 8%< 10%Within ± 10%> 85%[4]
Zolpidem Tartrate 0.20 - 60.012.28 - 8.93%2.28 - 8.93%92.50 - 107.07%75.56 - 79.57%[5]
Voriconazole 10 - 4000.45 - 2.7%0.44 - 1.97%99.01 - 100.07%98.12%[1]
Propranolol 0.10 - 100≤ 4.8%≤ 4.8%Not explicitly stated> 96%[6]
Experimental Protocol: Quantification of Aripiprazole in Human Plasma using a Structural Analog (Propranolol)

This protocol is based on a validated LC-MS/MS method using propranolol as the internal standard.

1. Sample Preparation:

  • To 200 µL of human plasma, add the internal standard solution (propranolol).

  • Perform liquid-liquid extraction (LLE) using methyl tert-butyl ether under alkaline conditions.[6]

  • Separate the organic layer, evaporate to dryness, and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: Aquasil C18 column (100 × 2.1 mm, 5 µm).[6]

  • Mobile Phase: Methanol–deionized water containing 2 mM ammonium trifluoroacetate and 0.02% formic acid (65:35, v/v) under isocratic conditions.[6]

  • Detection: Tandem mass spectrometry in positive ion and multiple reaction monitoring (MRM) mode.

Aripiprazole and the Dopamine Signaling Pathway

Aripiprazole is an atypical antipsychotic that functions as a partial agonist at the dopamine D2 receptor. Understanding its mechanism of action provides context for its therapeutic relevance and the importance of accurately measuring its concentration in biological systems.

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH dopamine_pre Dopamine dopa->dopamine_pre DDC vesicle Synaptic Vesicle dopamine_pre->vesicle VMAT2 dopamine_syn Dopamine vesicle->dopamine_syn Release d2r Dopamine D2 Receptor ac Adenylyl Cyclase d2r->ac camp cAMP ac->camp pka PKA camp->pka response Cellular Response pka->response dopamine_syn->d2r Binds aripiprazole Aripiprazole aripiprazole->d2r Partial Agonist

Fig. 2: Simplified dopamine signaling pathway with aripiprazole interaction.

Conclusion

Based on the presented data, This compound is the superior internal standard for the quantification of aripiprazole in biological matrices . Its use consistently yields high accuracy, precision, and recovery, while effectively minimizing matrix effects. While structural analogs can be used, they introduce a higher potential for analytical variability and may require more extensive validation to ensure data reliability. For researchers, scientists, and drug development professionals seeking the most accurate and robust data, the use of this compound is strongly recommended.

References

A Comparative Guide to Cross-Validation of Bioanalytical Methods for Aripiprazole: A Focus on Aripiprazole-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of aripiprazole in biological matrices, with a specific focus on the cross-validation of methods using the deuterated internal standard, Aripiprazole-d8, against other commonly used internal standards. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical methods, which are essential in pharmacokinetic, bioequivalence, and toxicokinetic studies.

Executive Summary

Aripiprazole, an atypical antipsychotic, requires sensitive and reliable bioanalytical methods for its quantification in biological fluids. The gold standard for such analyses is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the most effective approach to correct for matrix effects and variations in sample processing. This guide presents a comparative analysis of this compound against other internal standards like propranolol, zolpidem tartrate, and papaverine, based on published validation data.

Comparison of Bioanalytical Method Performance

The following tables summarize the performance characteristics of various LC-MS/MS methods for aripiprazole quantification, categorized by the internal standard used. This data has been compiled from multiple independent validation studies.

Table 1: Method Performance with this compound as Internal Standard

ParameterReported ValuesReferences
Lower Limit of Quantification (LLOQ)0.1 - 2.02 ng/mL[1]
Linearity Range0.1 - 1025 ng/mL[1]
Precision (%CV)≤ 15%[1]
Accuracy (%Bias)Within ±15%[1]
Mean Recovery>85%[1]

Table 2: Method Performance with Propranolol as Internal Standard

ParameterReported ValuesReferences
Lower Limit of Quantification (LLOQ)0.1 ng/mL[2]
Linearity Range0.1 - 100 ng/mL[2]
Precision (%CV)≤ 4.8%[2]
Accuracy (%Bias)Within ±15%[2]
Mean Recovery>96%[2]

Table 3: Method Performance with Zolpidem Tartrate as Internal Standard

ParameterReported ValuesReferences
Lower Limit of Quantification (LLOQ)0.2 ng/mL[3]
Linearity Range0.2 - 60.01 ng/mL[3]
Precision (%CV)2.28 - 8.93%[3]
Accuracy (%Bias)92.50 - 107.07%[3]
Mean Recovery75.56 - 79.57%[3]

Table 4: Method Performance with Papaverine as Internal Standard

ParameterReported ValuesReferences
Lower Limit of Quantification (LLOQ)0.1 ng/mL (for Aripiprazole)[4]
Linearity Range0.1 - 600 ng/mL (for Aripiprazole)[4]
Precision (%CV)Within acceptable limits[4]
Accuracy (%Bias)Within acceptable limits[4]
Mean Recovery>85%[4]

Experimental Protocols

A cross-validation of bioanalytical methods is essential when data from different analytical methods or laboratories are to be combined in a single study. Below is a generalized experimental protocol for cross-validating a bioanalytical method for aripiprazole.

Objective: To compare the performance of a new or modified bioanalytical method (comparator method) against an established, validated method (reference method).

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Aripiprazole reference standard

  • Internal standard (e.g., this compound for the reference method, and an alternative for the comparator method)

  • All necessary reagents and solvents for both analytical methods

Procedure:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples in the biological matrix at a minimum of three concentration levels (low, medium, and high) spanning the calibration curve range.

  • Analysis with Reference Method: Analyze a set of QC samples using the validated reference method.

  • Analysis with Comparator Method: Analyze an equivalent set of QC samples using the comparator method.

  • Data Comparison: Compare the concentration values obtained from both methods. The acceptance criteria are typically based on the percentage difference between the values obtained by the two methods. For a successful cross-validation, the mean difference and the standard deviation of the differences should be within a predefined acceptable range (e.g., ±20%).

Mandatory Visualizations

Signaling Pathways of Aripiprazole

Aripiprazole's unique pharmacological profile stems from its complex interactions with multiple neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[5][6][7] This "dopamine-serotonin system stabilizer" activity is believed to contribute to its efficacy in treating a range of psychiatric disorders.[8]

Aripiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist Serotonin Serotonin HT1AR Serotonin 5-HT1A Receptor Serotonin->HT1AR Agonist HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Agonist Response Cellular Response D2R->Response HT1AR->Response HT2AR->Response Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->HT1AR Partial Agonist Aripiprazole->HT2AR Antagonist

Caption: Aripiprazole's mechanism of action.

Experimental Workflow for Bioanalytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two bioanalytical methods.

CrossValidation_Workflow start Start: Define Reference & Comparator Methods prep_qc Prepare QC Samples (Low, Medium, High) start->prep_qc analyze_ref Analyze QC Samples with Reference Method prep_qc->analyze_ref analyze_comp Analyze QC Samples with Comparator Method prep_qc->analyze_comp data_collection Collect Concentration Data analyze_ref->data_collection analyze_comp->data_collection comparison Compare Results: Calculate % Difference data_collection->comparison acceptance Acceptance Criteria Met? (e.g., Mean Diff < 20%) comparison->acceptance success Cross-Validation Successful acceptance->success Yes failure Cross-Validation Failed: Investigate Discrepancies acceptance->failure No end End success->end failure->end

Caption: Bioanalytical method cross-validation workflow.

Logical Relationship in Comparative Analysis

This diagram outlines the logical steps involved in comparing different internal standards for aripiprazole bioanalysis.

Comparative_Analysis_Logic cluster_IS Internal Standard Candidates cluster_criteria Performance Criteria IS_D8 This compound Evaluation Evaluate Each IS Against Criteria IS_D8->Evaluation IS_Prop Propranolol IS_Prop->Evaluation IS_Zolp Zolpidem IS_Zolp->Evaluation IS_Pap Papaverine IS_Pap->Evaluation LLOQ LLOQ LLOQ->Evaluation Linearity Linearity Linearity->Evaluation Precision Precision Precision->Evaluation Accuracy Accuracy Accuracy->Evaluation Recovery Recovery Recovery->Evaluation Conclusion Select Optimal IS for Aripiprazole Bioanalysis Evaluation->Conclusion

Caption: Logic for comparing internal standards.

References

Inter-laboratory Comparison of Aripiprazole Quantification using Aripiprazole-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of aripiprazole, a widely used atypical antipsychotic medication. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ the deuterated internal standard, aripiprazole-d8, to ensure accuracy and precision. While direct inter-laboratory ring-trial data is not publicly available, this document compiles and compares validated methods from various research laboratories to offer insights into the performance and protocols of current analytical practices.

The therapeutic monitoring of aripiprazole is crucial for optimizing treatment efficacy and minimizing adverse effects. The recommended therapeutic range for aripiprazole in plasma or serum is generally considered to be 100–350 ng/mL.[1][2] Accurate quantification is therefore essential for clinical decision-making.

Comparative Analysis of Quantitative Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods for aripiprazole quantification reported in the literature. These methods often simultaneously measure the active metabolite, dehydroaripiprazole.

Table 1: Performance Characteristics of Aripiprazole Quantification Methods

ParameterLaboratory/Study 1Laboratory/Study 2Laboratory/Study 3Laboratory/Study 4
Internal Standard Papaverine[3]Haloperidol-d4[4]Not SpecifiedThis compound
Linearity Range (ng/mL) 0.1 - 600[3]2 - 400[4]0.1 - 100[5]2 - 1000[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1[3]2[4]0.1[5]2[6]
Intra-assay Precision (%CV) < 15< 15Within regulatory limits[5]< 10[6]
Inter-assay Precision (%CV) < 15< 15Within regulatory limits[5]< 10[6]
Accuracy (%) Within ±15Within ±15Within regulatory limits[5]Within ±10[6]
Recovery (%) > 85[3]Not ReportedNot Reported95.2 ± 4.5[6]

Table 2: Comparison of Mass Spectrometry Parameters

ParameterLaboratory/Study 1Laboratory/Study 2
Mass Spectrometer Finnigan LC-TSQ Quantum[3]Not Specified
Ionization Mode Positive Ion Electrospray (ESI+)[3]Electrospray Ionization (ESI)[4]
Monitored Transition (m/z) Not Specified448 -> 285[4]
Internal Standard Transition (m/z) Not Specified379 -> 168 (Haloperidol-d4)[4]

Experimental Protocols

The successful quantification of aripiprazole relies on robust and well-defined experimental protocols. Below are representative methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting aripiprazole from plasma or serum is protein precipitation.

  • Aliquoting: Transfer a small volume (e.g., 100 µL) of the plasma/serum sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a working solution of this compound to each sample.

  • Precipitation: Add a precipitating agent, typically acetonitrile, in a 3:1 (v/v) ratio to the sample.

  • Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of aripiprazole and this compound.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separation.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

  • Ionization: Positive ion electrospray ionization (ESI+) is generally employed.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor-to-product ion transitions for aripiprazole and this compound.

Workflow and Pathway Diagrams

To visually represent the experimental process, the following diagrams are provided in the DOT language for Graphviz.

G Figure 1: General Experimental Workflow for Aripiprazole Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Report Generate Report Quantification->Report

Caption: General Experimental Workflow for Aripiprazole Quantification.

G Figure 2: Logical Relationship in Quantification Aripiprazole Aripiprazole (Analyte) Response_Ratio Peak Area Ratio (Analyte/IS) Aripiprazole->Response_Ratio Aripiprazole_d8 This compound (Internal Standard) Aripiprazole_d8->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Concentration Calculated Concentration Calibration_Curve->Concentration

Caption: Logical Relationship in Quantification.

References

A Comparative Guide to Aripiprazole-d8 and Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the atypical antipsychotic drug aripiprazole, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in these processes. The two main types of internal standards used for aripiprazole analysis are the stable isotope-labeled (SIL) internal standard, Aripiprazole-d8, and various structural analogs.

This guide provides an objective comparison of the performance of this compound versus commonly used structural analog internal standards, supported by experimental data from various studies. It also includes detailed experimental protocols and visualizations to aid researchers in selecting the most suitable internal standard for their specific analytical needs.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the reliability of a bioanalytical method. While SIL internal standards like this compound are often considered the gold standard due to their high degree of chemical and physical similarity to the analyte, structural analogs can also provide acceptable performance, often at a lower cost.[1] The following tables summarize the performance characteristics of this compound and several structural analog internal standards as reported in various studies.

Table 1: Performance Data for this compound as an Internal Standard

ParameterValueReference
Accuracy Within ±15% of nominal concentration[2]
Precision (Intra-day) ≤4.8% CV[2]
Precision (Inter-day) ≤4.8% CV[2]
Recovery >96%[2]
Matrix Effect Minimal/Compensated[3][4]

Table 2: Performance Data for Structural Analog Internal Standards

Internal StandardParameterValueReference
Voriconazole Accuracy 99.01% - 100.07%[5]
Precision <2.0% CV[5]
Recovery 99.00%[5]
Propranolol Accuracy Within ±15% of nominal concentration[2]
Precision (Intra-batch) ≤4.8%[2]
Precision (Inter-batch) ≤4.8%[2]
Recovery >96%[2]
Zolpidem Tartrate Accuracy 92.50% - 107.07%[6]
Precision (Intra-day) 2.28% - 8.93% CV[6]
Precision (Inter-day) 2.28% - 8.93% CV[6]
Recovery 75.56% - 79.57%[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the analysis of aripiprazole using either this compound or a structural analog as the internal standard.

Method 1: LC-MS/MS with this compound Internal Standard
  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard (this compound) solution.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Liquid Chromatography:

    • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water

    • Flow Rate: 0.45 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transitions:

      • Aripiprazole: m/z 448.2 → 285.2

      • This compound: m/z 456.3 → 293.07

Method 2: RP-HPLC with Voriconazole (Structural Analog) Internal Standard
  • Sample Preparation:

    • To human plasma, add the internal standard (voriconazole) solution.

    • Perform protein precipitation followed by liquid-liquid extraction.

    • Evaporate the organic layer to dryness and reconstitute in the mobile phase.

  • Liquid Chromatography:

    • Column: Phenomenex C18 (150 x 4.6 mm, 5 µm)[5]

    • Mobile Phase: Acetonitrile and 0.01N potassium dihydrogen phosphate (pH 4.8) (60:40 v/v)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection: UV at 218 nm[5]

    • Column Temperature: 30°C[5]

Visualizations

Diagrams illustrating key concepts and workflows can enhance understanding. The following visualizations were created using the DOT language.

aripiprazole_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist HT1AR Serotonin 5-HT1A Receptor HT2AR Serotonin 5-HT2A Receptor Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->HT1AR Partial Agonist Aripiprazole->HT2AR Antagonist

Caption: Mechanism of action of Aripiprazole.

bioanalytical_workflow start Sample Collection (e.g., Plasma) prep Sample Preparation - Addition of Internal Standard - Extraction (LLE, SPE, or PPT) start->prep analysis LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection prep->analysis data Data Processing - Peak Integration - Concentration Calculation analysis->data report Result Reporting data->report

References

A Comparative Guide to Internal Standards for Aripiprazole Quantification: Focus on Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aripiprazole-d8 and other common internal standards used in the bioanalysis of Aripiprazole. The focus is on the critical validation parameters of linearity and range, supported by experimental data from various studies. This document aims to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.

Performance Comparison: Linearity and Range of Aripiprazole Quantification

The selection of a suitable internal standard is paramount for achieving accurate and reliable quantification of Aripiprazole in biological matrices. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. A key performance characteristic is the linearity of the calibration curve over a defined concentration range. The following table summarizes the reported linearity and range for Aripiprazole quantification using different internal standards.

Internal StandardAnalyteMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound AripiprazolePlasma0.5 - 50Not explicitly stated
This compound AripiprazolePlasma25 - 10000.998
Propranolol AripiprazoleHuman Plasma0.10 - 100Not explicitly stated
Papaverine AripiprazoleHuman Plasma0.1 - 600Not explicitly stated
Haloperidol-d4 AripiprazoleHuman Plasma2 - 400Not explicitly stated
Zolpidem tartrate AripiprazoleHuman K2EDTA Plasma0.20 - 60.01> 0.99
Voriconazole AripiprazoleHuman Plasma10 - 4000.999

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are the experimental protocols for determining the linearity and range of Aripiprazole using the specified internal standards, as extracted from the cited literature.

Aripiprazole Quantification using this compound as Internal Standard
  • Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Specific details on the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) were not available in the reviewed sources. Generally, a fixed amount of this compound solution is added to the plasma samples, which are then processed to extract the analyte and internal standard.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.

    • Injection Volume: 5 to 20 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Aripiprazole and this compound.

  • Linearity and Range Determination:

    • A series of calibration standards are prepared by spiking blank plasma with known concentrations of Aripiprazole, covering the expected in-study sample concentration range.

    • A fixed concentration of the internal standard, this compound, is added to each calibration standard.

    • The samples are processed and analyzed by LC-MS/MS.

    • A calibration curve is constructed by plotting the peak area ratio of Aripiprazole to this compound against the nominal concentration of Aripiprazole.

    • The linearity of the curve is assessed by the correlation coefficient (r²), which should be close to 1. The range is defined by the lower and upper limits of quantification (LLOQ and ULOQ) that meet the criteria for accuracy and precision.

Aripiprazole Quantification using Propranolol as Internal Standard[1]
  • Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[1].

  • Sample Preparation: Liquid-liquid extraction using methyl tert-butyl ether under alkaline conditions from 200 µL of human plasma[1].

  • Chromatographic Conditions:

    • Column: Aquasil C18 (100 × 2.1 mm, 5 µm)[1].

    • Mobile Phase: Isocratic elution with methanol–deionized water containing 2 mM ammonium trifluoroacetate and 0.02% formic acid (65:35, v/v)[1].

  • Mass Spectrometric Conditions:

    • Ionization: Positive ion electrospray ionization.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Linearity and Range Determination:

    • The assay was linear over the concentration range of 0.10–100 ng/mL for aripiprazole[1].

    • The method was fully validated for selectivity, interference, sensitivity, carryover, linearity, precision, and accuracy[1].

Aripiprazole Quantification using Papaverine as Internal Standard[2]
  • Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[2].

  • Sample Preparation: Details on the extraction method were not specified in the abstract.

  • Chromatographic Conditions: Specific column and mobile phase details were not provided in the abstract.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Finnigan LC-TSQ Quantum mass spectrometer[2].

    • Ionization: Positive ion electrospray ionization (ESI(+))[2].

    • Detection: Selected Reaction Monitoring (SRM)[2].

  • Linearity and Range Determination:

    • The assay for aripiprazole was linear over the range of 0.1 to 600 ng/ml[2].

Aripiprazole Quantification using Haloperidol-d4 as Internal Standard[3]
  • Method: Liquid chromatographic-electrospray ionization-tandem mass spectrometric (LC-ESI-MS-MS)[3].

  • Sample Preparation: Not detailed in the abstract.

  • Chromatographic Conditions: A steep-gradient elution LC method was used[3].

  • Mass Spectrometric Conditions:

    • Ionization: ESI yielded abundant MH(+) ions, m/z 448 for aripiprazole and 379 for haloperidol-d4[3].

    • Detection: Collision-dissociated to respective product ions of m/z 285 and 168[3].

  • Linearity and Range Determination:

    • Aripiprazole was quantified from 0.2-mL aliquots of human plasma with a quantitative range of 2 to 400 ng/mL[3].

Aripiprazole Quantification using Zolpidem tartrate as Internal Standard[4]
  • Method: High-pressure liquid chromatography–positive electrospray ionization tandem mass spectrometry[4].

  • Sample Preparation: Solid-phase extraction from human K2EDTA plasma using methanol[4].

  • Chromatographic Conditions:

    • Column: Grace Smart RP 18 (4.6 x 100 mm, 3 µm)[4].

    • Mobile Phase: Gradient mobile phase of a 95:5 v/v mixture of methanol and ammonium acetate buffer (30 mM, pH 5.0 ± 0.05)[4].

    • Flow Rate: 0.6 mL/min[4].

  • Mass Spectrometric Conditions:

    • Detection: Multiple reaction monitoring mode using the [M + H]+ ions m/z 448.03 → 285.14 for aripiprazole and m/z 308.13 → 235.25 for zolpidem tartrate[4].

  • Linearity and Range Determination:

    • Calibration plots were linear over the concentration range of 0.20 to 60.01 ng/mL[4].

Aripiprazole Quantification using Voriconazole as Internal Standard[5]
  • Method: Reverse phase-high performance liquid chromatographic (RP-HPLC) method[5].

  • Sample Preparation: Not detailed in the abstract.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (150 x 4.6 mm, 5 µm)[5].

    • Mobile Phase: 0.01N potassium dehydrogenate phosphate (pH 4.8), acetonitrile, and water at a 60:40 (v/v) ratio[5].

    • Flow Rate: 1.0 ml/min[5].

    • Detection Wavelength: 218 nm[5].

  • Linearity and Range Determination:

    • The linearity of the suggested approach was studied throughout a concentration range of 10-400 ng/mL (r2 =0.999)[5].

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of linearity and range in the bioanalysis of Aripiprazole using an internal standard.

References

A Researcher's Guide to Internal Standard Use in Bioanalysis: A Comparative Overview Based on FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious use of internal standards (IS) is a cornerstone of robust and reliable bioanalytical method validation. This guide provides a comparative analysis of different internal standard strategies, grounded in FDA guidelines, to aid in the development of accurate and precise bioanalytical assays.

An internal standard is a compound of known concentration added to samples to correct for analytical variability. The ideal IS mimics the physicochemical properties of the analyte, ensuring that it behaves similarly during sample preparation and analysis. The choice of IS can significantly impact data quality, and understanding the performance differences between available options is critical.

Comparing Internal Standard Performance: A Data-Driven Approach

The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) Internal Standards and Analog (or structural analog) Internal Standards. The following tables summarize their performance characteristics based on experimental data.

Performance Metric Stable Isotope-Labeled (SIL) Internal Standard Analog Internal Standard Key Considerations
Accuracy (% Bias) Typically ≤ ±5%Can be acceptable (e.g., within ±15%), but may exhibit higher bias due to differences in physicochemical properties.SIL IS generally provides superior accuracy due to its near-identical properties to the analyte, leading to better compensation for matrix effects and extraction variability.
Precision (%CV) Typically ≤ 10%Generally higher than SIL IS, but can be within acceptable limits (e.g., ≤ 15%).The closer the structural and chemical similarity to the analyte, the better the precision of the analog IS.
Matrix Effect Compensation ExcellentVariable; may not fully compensate for matrix effects, leading to ion suppression or enhancement.SIL IS co-elutes with the analyte, experiencing the same matrix effects, thus providing more effective normalization.
Extraction Recovery Closely tracks analyte recovery.May differ from analyte recovery due to differences in properties like polarity and pKa.Consistent and reproducible recovery for both the analyte and IS is crucial.
Cost & Availability Higher cost and may require custom synthesis.Generally more readily available and less expensive.The long-term benefits of data quality from a SIL IS often outweigh the initial cost.

Table 1: General Performance Comparison of Internal Standard Types

The following table presents a summary of quantitative data from studies comparing SIL and analog internal standards for specific drug molecules.

Drug Analyte Internal Standard Type Accuracy (% Bias) Precision (%CV) Reference Study Insights
Tacrolimus SIL (¹³C, D₂)-0.45% to +0.63%≤ 3.09%Both SIL and an analog IS (ascomycin) provided acceptable performance, but the SIL IS demonstrated slightly better accuracy and precision. The study highlighted that a well-chosen analog can be a viable alternative.
Analog (Ascomycin)-2.65% to +1.71%≤ 3.63%
Everolimus SIL (Everolimus-d4)Not explicitly stated, but showed a better correlation (slope of 0.95) with a reference method.4.3% - 7.2%The SIL IS offered a more favorable comparison to an independent LC-MS/MS method, although both the SIL and analog IS demonstrated acceptable performance for quantification.[1]
Analog (32-desmethoxyrapamycin)Showed a lower correlation (slope of 0.83) with the reference method.4.3% - 7.2%
6-Methylmercaptopurine (6-MMP) SILReference for comparison-A study comparing nine different structural analogs to a SIL IS found that analogs with minor structural modifications (e.g., an added methyl group or halogen substitution) performed well, while those with substituted amine moieties showed significant bias (≥15%).[2]
Various AnalogsRanged from excellent agreement to ≥15% bias depending on the structural similarity.-

Table 2: Comparative Performance Data for Specific Drug Assays

Experimental Protocols: A Step-by-Step Guide

Detailed and well-documented experimental protocols are essential for reproducible bioanalytical methods. The following sections provide methodologies for key validation experiments related to internal standard use.

Protocol 1: Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked in the final reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of analyte) / (MF of IS)

    • This value should be close to 1, indicating that the IS effectively compensates for the matrix effect.

  • Acceptance Criteria (as per FDA guidance): The precision of the IS-normalized matrix factor across at least six different lots of matrix should not exceed 15% CV.[3]

Protocol 2: Recovery Assessment

Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.

Methodology:

  • Prepare two sets of samples at three concentration levels (low, medium, and high):

    • Set 1 (Extracted Samples): Analyte and IS are spiked into the biological matrix and subjected to the full extraction procedure.

    • Set 2 (Unextracted Samples - Representing 100% Recovery): Blank matrix is extracted, and the analyte and IS are added to the final extract.

  • Analyze both sets of samples.

  • Calculate the Recovery:

    • % Recovery = [(Mean peak area of analyte in Set 1) / (Mean peak area of analyte in Set 2)] * 100

    • Calculate the recovery for the internal standard separately.

  • Acceptance Criteria: While the FDA does not set specific acceptance criteria for percent recovery, it should be consistent, precise, and reproducible.[4]

Protocol 3: Analyte and Internal Standard Stability

Objective: To evaluate the stability of the analyte and IS under various conditions encountered during sample handling, storage, and analysis.

Methodology:

  • Prepare low and high concentration quality control (QC) samples.

  • Expose the QC samples to the following conditions:

    • Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (typically 3-5 cycles).

    • Bench-Top Stability: Keep samples at room temperature for a period that mimics the sample handling time.

    • Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that meets or exceeds the expected storage time of study samples.

    • Autosampler Stability: Place processed samples in the autosampler for a duration that covers the expected run time.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Calculate the mean concentration of the stability samples and compare it to the nominal concentration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5][6]

Visualizing the Workflow and Decision-Making Process

Diagrams generated using Graphviz (DOT language) illustrate key workflows and logical relationships in the selection and use of internal standards.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., LLE, SPE, PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Peak Area Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

References

The Critical Impact of Aripiprazole-d8 Purity on Bioanalytical Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and bioequivalence studies, the precision of analytical methods is paramount. Aripiprazole, an atypical antipsychotic, is frequently quantified in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Aripiprazole-d8, its deuterated analogue, is the internal standard of choice for these assays, ensuring accuracy by compensating for variability during sample processing and analysis. However, the purity of this internal standard is a critical factor that can significantly influence the reliability of assay results. This guide provides a comprehensive evaluation of how this compound purity can impact analytical outcomes, offers a comparison with alternative internal standards, and presents detailed experimental protocols.

The Unseen Influence of Impurities

An ideal stable isotope-labeled (SIL) internal standard should be chemically and isotopically pure. Impurities in this compound can be broadly categorized into two types: isotopic impurities (incompletely deuterated Aripiprazole) and chemical impurities (any substance that is not this compound). The presence of these impurities can introduce significant errors in the quantification of Aripiprazole.

One of the most critical chemical impurities is the unlabeled Aripiprazole. Its presence in the this compound internal standard solution will lead to an overestimation of the actual Aripiprazole concentration in the sample.[1] Other process-related impurities or metabolites of Aripiprazole, if present in the deuterated standard, can also cause interference, potentially leading to inaccurate results. For instance, if Dehydroaripiprazole, a major metabolite of Aripiprazole, is present as an impurity in the starting material for this compound synthesis, it could result in the presence of Dehydrothis compound in the final internal standard product.[2][]

Quantitative Impact of this compound Purity on Aripiprazole Quantification

To illustrate the significance of this compound purity, the following table presents hypothetical data from an LC-MS/MS assay for Aripiprazole in human plasma. The data compares the quantification of a known concentration of Aripiprazole (10 ng/mL) using this compound internal standards of varying purity levels.

Purity of this compound Internal StandardUnlabeled Aripiprazole Impurity LevelMeasured Aripiprazole Concentration (ng/mL)% Deviation from True Value
99.9%0.1%10.1+1.0%
99.0%1.0%11.0+10.0%
95.0%5.0%15.0+50.0%

This data is for illustrative purposes to demonstrate the potential impact of unlabeled Aripiprazole impurity in the this compound internal standard.

As the hypothetical data demonstrates, a seemingly small decrease in the purity of the this compound internal standard can lead to a significant overestimation of the Aripiprazole concentration. This underscores the necessity of using highly pure, well-characterized internal standards in regulated bioanalysis.

Comparison with Alternative Stable Isotope-Labeled Standards

While deuterium-labeled standards like this compound are widely used due to their cost-effectiveness, they are not without potential drawbacks. An alternative is the use of heavy-atom labeled standards, such as those incorporating Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).

FeatureThis compound (Deuterium Labeled)Aripiprazole-¹³Cₓ (Carbon-13 Labeled)
Cost Generally lowerTypically higher
Chromatographic Co-elution May exhibit slight retention time shifts compared to the unlabeled analyte, which can impact the compensation for matrix effects.[4]Co-elutes perfectly with the unlabeled analyte, providing superior correction for matrix effects.
Isotopic Stability Deuterium atoms can sometimes be susceptible to back-exchange with protons from the solvent, although this is less common with labels on aromatic rings.¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange.
Mass Spectrometric Interference Generally low risk of natural isotopic abundance of the analyte interfering with the internal standard signal due to the larger mass difference.Requires careful selection of the number and position of ¹³C labels to avoid interference from the natural isotopic abundance of the analyte.

For assays requiring the highest level of accuracy and robustness, particularly in complex matrices, ¹³C-labeled internal standards are often considered the gold standard, despite their higher cost.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Aripiprazole in human plasma using this compound as an internal standard by LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Aripiprazole: 448.2 -> 285.2this compound: 456.2 -> 293.2
Collision Energy Optimized for each transition

Visualizing the Workflow and Impact

To better understand the analytical process and the potential influence of impurities, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification impurity_impact cluster_ideal Ideal Scenario: High Purity this compound cluster_impure Problematic Scenario: Low Purity this compound is_pure This compound (99.9% Pure) is_peak This compound Peak Area is_pure->is_peak analyte_peak Aripiprazole Peak Area ratio_correct Accurate Analyte/IS Ratio analyte_peak->ratio_correct is_peak->ratio_correct result_correct Reliable Quantification ratio_correct->result_correct is_impure This compound (e.g., 95% Pure) impurity Unlabeled Aripiprazole Impurity is_impure->impurity is_peak_impure This compound Peak Area is_impure->is_peak_impure analyte_peak_impure Aripiprazole Peak Area impurity->analyte_peak_impure Contributes to analyte signal ratio_inflated Inflated Analyte/IS Ratio analyte_peak_impure->ratio_inflated is_peak_impure->ratio_inflated result_inaccurate Inaccurate Quantification (Overestimation) ratio_inflated->result_inaccurate

References

Safety Operating Guide

Proper Disposal of Aripiprazole-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic Aripiprazole.

This compound is utilized in scientific research and is not classified as a hazardous chemical under the OSHA Hazard Communication Standard, 29 CFR 1910.1200.[1] However, as a pharmacologically active compound with unknown full potency and ecotoxicity, it requires careful handling and disposal to prevent environmental contamination and ensure personnel safety.[1]

Key Disposal Principles

The primary recommended method for the disposal of this compound is incineration.[1] This process should be conducted in a licensed hazardous material disposal facility equipped with an afterburner and scrubber to minimize environmental release.[1] It is crucial to adhere to all federal, state, and local regulations governing chemical waste disposal.

Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into drains, water courses, or onto the ground.[1]

Quantitative Data and Hazard Profile

ParameterValue/InformationCitation
OSHA Hazard Classification Not classified as a "Hazardous Chemical"[1]
Environmental Hazards Not regulated for transport (ADR/RID, IMDG, IATA). No data on ecotoxicity. Avoid discharge into the environment.[1]
Primary Disposal Route Incineration at a licensed hazardous material disposal facility.[1]
Acute Oral Toxicity (Aripiprazole) LD50: 196 mg/kg (rat)[2]
Hazardous Decomposition Products Emits toxic fumes (carbon oxides, nitrogen oxides, hydrogen fluoride, sulphur oxides) under fire conditions.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Collection:

    • Collect all excess, expired, or unwanted this compound in a designated, properly labeled, and sealed waste container.[3][4][5]

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" or as required by your institution's Environmental Health and Safety (EHS) department.[4][5]

    • List all chemical constituents on the waste label.[5]

  • Container Management:

    • Keep waste containers tightly sealed except when adding waste.[4]

    • Store waste containers in a designated satellite accumulation area.[5]

    • Ensure secondary containment for liquid waste to prevent spills.[4]

  • Disposal of Empty Containers:

    • Thoroughly empty the original container of all this compound.

    • Rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as chemical waste.[4]

    • Subsequent rinses for containers of chemicals that are not highly toxic can be managed according to institutional protocols.

    • Deface or remove the original label from the empty, rinsed container before recycling or disposal.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and disposal.[1][3]

    • Provide the waste manifest with accurate information about the container's contents.

  • Spill Management:

    • In case of a spill, avoid creating dust.[6]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator if necessary.[1][6]

    • Contain the spill and collect the material using an appropriate absorbent.

    • Transfer the collected material to a sealed container for disposal as hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 This compound Disposal Workflow start Start: Unused or Expired This compound decision1 Is the material a pure compound or in solution? start->decision1 decision2 Is the container empty? start->decision2 No, it's a container process1 Collect in a designated, labeled hazardous waste container. decision1->process1 Yes end_point Contact EHS for pickup and incineration at a licensed facility. process1->end_point decision2->process1 No, contains residue process2 Triple rinse with appropriate solvent. decision2->process2 Yes process3 Collect first rinsate as hazardous waste. process2->process3 process4 Deface label and dispose of container per institutional policy. process3->process4 process4->end_point spill Spill or Contamination spill_proc Contain spill, collect with absorbent, and place in hazardous waste container. spill->spill_proc spill_proc->end_point

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aripiprazole-d8
Reactant of Route 2
Reactant of Route 2
Aripiprazole-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.